Product packaging for Sodium caproyl sarcosinate(Cat. No.:CAS No. 30377-07-2)

Sodium caproyl sarcosinate

Cat. No.: B571564
CAS No.: 30377-07-2
M. Wt: 265.329
InChI Key: LXXIWMVZOWQLIH-UHFFFAOYSA-M
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Description

Overview of N-Acyl Amino Acid Surfactants in Scientific Inquiry

N-acyl amino acid surfactants (NAAS) are a class of amphiphilic molecules that have garnered considerable attention in academic research. acs.orgiitkgp.ac.in Structurally, they consist of a hydrophobic fatty acid tail (the N-acyl group) covalently linked to a hydrophilic amino acid headgroup via an amide bond. chalmers.sescientific.net This unique construction, derived from natural building blocks, imparts a range of desirable properties, including biocompatibility and biodegradability, making them subjects of intense scientific investigation. iitkgp.ac.inresearchgate.net

In scientific inquiry, NAAS are studied for their fundamental behaviors in solution and at interfaces. nih.govresearchgate.net Researchers investigate their self-assembly into various aggregate structures, such as micelles and vesicles, which is dictated by the interplay of intermolecular forces and molecular structure. iitkgp.ac.in The ability to tune these properties by modifying either the acyl chain length or the amino acid headgroup provides a rich field for fundamental studies in colloid and surface science. chalmers.sewhiterose.ac.uk Sarcosinates, which are N-acyl derivatives of sarcosine (B1681465) (N-methylglycine), are a prominent subgroup of NAAS, recognized for their distinct surface activity and stability. chalmers.seresearchgate.net

Historical Context of Sarcosinate Research and Scholarly Development

The academic exploration of amino acid-based surfactants dates back to the early 20th century. whiterose.ac.uk The first synthesis of N-acylamino acids was reported in 1909, laying the groundwork for future investigations into their properties as surface-active agents. whiterose.ac.uk

Subsequent scholarly development saw the filing of patents for acyl sarcosinates, which spurred further academic and industrial interest. whiterose.ac.uk Much of the foundational research focused on understanding the relationship between the chemical structure of these surfactants and their function. koreascience.kr The commercial availability of amino acid surfactants at a lower cost by the late 1980s significantly broadened the scope of research, allowing for more extensive studies into their surface activity and potential applications. whiterose.ac.uk This progression from novel synthesis to widespread academic investigation highlights the enduring scientific interest in the physicochemical properties of N-acyl sarcosinates.

Rationale for Academic Investigation of Sodium Caproyl Sarcosinate

The academic investigation of a specific homolog like this compound is driven by the scientific need to understand structure-property relationships within the broader class of N-acyl sarcosinates. While longer-chain variants such as Sodium Lauroyl Sarcosinate (with a C12 acyl chain) are more commonly studied due to their prevalence in various applications, the systematic study of shorter-chain analogs is crucial for developing a comprehensive theoretical framework. iitkgp.ac.inchalmers.se

The primary rationale for investigating this compound (a C10 acyl chain derivative) is to elucidate the effect of hydrophobic chain length on the surfactant's physicochemical behavior. researchgate.net Academic studies on homologous series of surfactants demonstrate that properties such as the critical micelle concentration (CMC), surface tension reduction efficiency, and the thermodynamics of micellization are highly dependent on the length of the acyl chain. chalmers.seresearchgate.net

By comparing the properties of this compound with its shorter and longer-chain counterparts, researchers can quantify the contribution of each methylene (B1212753) group (-CH2-) in the acyl chain to the Gibbs free energy of micellization and adsorption. This fundamental data is essential for designing and predicting the behavior of novel surfactants for advanced applications. For instance, research has shown that in N-acyl surfactants, foamability tends to decrease while foam stability increases as the acyl chain gets longer. chalmers.se Therefore, studying this compound provides a key data point for modeling and understanding these interfacial phenomena.

Physicochemical Properties of this compound

The following table outlines key physicochemical properties for this compound, identified by its CAS number which corresponds to the N-decanoyl derivative.

PropertyValue
IUPAC Name sodium;2-[decanoyl(methyl)amino]acetate
Molecular Formula C13H24NNaO3
Molecular Weight 265.32 g/mol
CAS Number 30377-07-2

Data sourced from PubChem.

Comparative Properties of N-Acyl Sarcosinates

This table illustrates how a key surfactant property, the Critical Micelle Concentration (CMC), changes with the length of the N-acyl chain, highlighting the importance of studying individual homologs like this compound. A lower CMC value indicates greater efficiency in forming micelles.

Compound NameAcyl Chain LengthCritical Micelle Concentration (CMC)
This compound C10Data not widely published; expected to be higher than C12
Sodium Lauroyl Sarcosinate C12~14-16 mM
Sodium Myristoyl Sarcosinate C14~4 mM

Note: CMC values can vary with temperature and solution conditions. Data for Lauroyl and Myristoyl variants are from established literature; the value for Caproyl is an expected trend based on surfactant theory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24NNaO3 B571564 Sodium caproyl sarcosinate CAS No. 30377-07-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[decanoyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3.Na/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17;/h3-11H2,1-2H3,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXIWMVZOWQLIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184452
Record name Sodium caproyl sarcosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30377-07-2
Record name Sodium caproyl sarcosinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium caproyl sarcosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM CAPROYL SARCOSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85D15685U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization of Sodium Caproyl Sarcosinate

Chemical Synthesis Pathways of N-Acyl Sarcosinates

The synthesis of N-acyl sarcosinates, including sodium caproyl sarcosinate, primarily revolves around the formation of an amide bond between a fatty acid derivative and sarcosine (B1681465) (N-methylglycine).

The most prevalent industrial method for synthesizing N-acyl sarcosinates is the Schotten-Baumann reaction. cir-safety.orgresearchgate.net This process involves two main stages: acylation and neutralization.

Acylation: In this step, the sodium salt of sarcosine (sodium sarcosinate) is reacted with an acylating agent, which for this compound is caproyl chloride (decanoyl chloride). The reaction is typically carried out under alkaline conditions. The nucleophilic nitrogen of sodium sarcosinate attacks the electrophilic carbonyl carbon of caproyl chloride, leading to the formation of the N-caproyl sarcosine amide bond and sodium chloride as a byproduct. researchgate.net The general reaction is as follows:

CH₃(CH₂)₈COCl (Caproyl Chloride) + HN(CH₃)CH₂COONa (Sodium Sarcosinate) → CH₃(CH₂)₈CON(CH₃)CH₂COONa (this compound) + NaCl

This reaction is analogous to the synthesis of other N-acyl sarcosinates, such as sodium lauroyl sarcosinate, where lauroyl chloride is used as the acylating agent. atamanchemicals.com

Neutralization: Following the acylation, the reaction mixture may be acidified to precipitate the free N-acyl sarcosine acid, which can then be separated from the aqueous phase. This intermediate, caproyl sarcosine, is a viscous liquid or waxy solid. cir-safety.org The purified acid is subsequently neutralized with an aqueous solution of sodium hydroxide (B78521) to yield the final product, this compound, typically as a 30% aqueous solution. cir-safety.org

An alternative pathway involves the reaction of fatty acid methyl esters with sodium sarcosinate. For instance, a patented method describes the synthesis of a mixture of fatty acyl sodium sarcosinates, including this compound, by reacting methyl palm kernel oleate (B1233923) with sodium sarcosinate at elevated temperatures in the presence of a phase transfer catalyst like PEG 1000. google.com

Achieving high yield and purity in the laboratory synthesis of N-acyl sarcosinates requires careful control of several reaction parameters. While specific studies on this compound are limited, extensive research on similar compounds like sodium cocoyl sarcosinate provides valuable insights into the optimization process. researchgate.net

Key parameters that are typically optimized include:

Reactant Molar Ratio: The ratio of sodium sarcosinate to the acyl chloride is a critical factor. A slight excess of the sarcosinate is often used to ensure the complete conversion of the more expensive acyl chloride. Studies on sodium cocoyl sarcosinate have shown that a molar ratio of sodium sarcosinate to cocoyl chloride of 1.30 can result in a yield as high as 97.45%. researchgate.net

Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without causing the degradation of the reactants or products. For the Schotten-Baumann reaction, temperatures are often maintained in the range of 0-35 °C. researchgate.net Higher temperatures can lead to the decomposition of the acid chloride. researchgate.net

pH: Maintaining an alkaline pH is crucial for the Schotten-Baumann reaction to proceed efficiently. Sodium hydroxide is typically added to maintain the pH in the range of 10-12. researchgate.net After the reaction, the pH is usually adjusted to 7.5-8.5 for product purification. researchgate.net

Reaction Time: The optimal reaction time is determined by monitoring the progress of the reaction until completion. For sodium cocoyl sarcosinate, optimal yields are typically achieved within 150-180 minutes. researchgate.net

The table below summarizes the typical ranges for these parameters based on studies of similar N-acyl sarcosinates.

ParameterOptimized RangeRationale
Molar Ratio (Sarcosinate:Acyl Chloride) 1.1:1 to 1.4:1Ensures complete reaction of the acyl chloride and maximizes yield. researchgate.net
Temperature 0-35 °CBalances reaction rate with the stability of the acyl chloride. researchgate.net
pH 10-12 (during reaction)Facilitates the nucleophilic attack of the sarcosinate on the acyl chloride. researchgate.net
Reaction Time 150-180 minutesAllows for the reaction to reach completion for optimal yield. researchgate.net

Structural Characterization Methodologies for Synthetic Products

The confirmation of the structure and purity of the synthesized this compound is essential. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons in the caproyl chain, the N-methyl group, and the methylene (B1212753) group of the sarcosinate moiety. Studies on sodium lauroyl sarcosinate in aqueous solutions have shown that the signals for the N-CH₂ and N-CH₃ groups can be used to study the conformational isomers (cis and trans) of the amide bond. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with characteristic chemical shifts for the carbonyl carbons of the amide and carboxylate groups, as well as the carbons of the aliphatic chain and the N-methyl and methylene groups. For sodium lauroyl sarcosinate, changes in the chemical shifts of the N-CH₂ and N-CH₃ carbons are observed upon micellization. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, techniques like electrospray ionization mass spectrometry (ESI-MS) could be used to confirm the mass of the caproyl sarcosinate anion.

Novel Derivatization Strategies for Enhanced Functionality in Research

The modification of the this compound structure can lead to the development of novel surfactants with enhanced or specialized properties.

A significant area of research is the synthesis of ionic liquid-based surfactants, also known as surface-active ionic liquids (SAILs), using sarcosinate anions. These compounds combine the properties of ionic liquids (e.g., low vapor pressure, high thermal stability) with the surface activity of surfactants.

The synthesis of these IL-based sarcosinate surfactants typically involves a two-step process. First, a cationic headgroup, often based on imidazolium, pyridinium, or cholinium, is synthesized. This is followed by an anion exchange reaction where the original anion of the ionic liquid is replaced with a sarcosinate anion. For example, 1-butyl-3-methylimidazolium lauroyl sarcosinate ([BMIM][Lausar]) has been synthesized and its structure confirmed by NMR spectroscopy. kfupm.edu.sa This same principle can be applied to create 1-butyl-3-methylimidazolium caproyl sarcosinate.

The resulting ionic liquid-based surfactants can exhibit unique aggregation behavior and interfacial properties, making them of interest for a variety of applications where the properties of conventional surfactants are limiting. The combination of different cationic headgroups with the caproyl sarcosinate anion allows for the fine-tuning of the physicochemical properties of the resulting surfactant.

Interfacial Phenomena and Self Assembly Dynamics of Sodium Caproyl Sarcosinate

Surface Activity and Interfacial Tension Reduction in Aqueous Solutions

Sodium caproyl sarcosinate, an amino acid-based surfactant, demonstrates notable surface activity, which is its ability to adsorb at interfaces and consequently lower the surface or interfacial tension. This characteristic is fundamental to its function in various applications. The presence of both a hydrophobic caproyl (C6) tail and a hydrophilic sarcosinate head group enables the molecule to orient itself at the interface between aqueous solutions and other phases, such as air or oil.

The efficiency and effectiveness of a surfactant in reducing surface tension are critical parameters for its characterization. Efficiency is often quantified by the pC20 value, which represents the negative logarithm of the surfactant concentration required to reduce the surface tension of the solvent by 20 mN/m. A higher pC20 value indicates greater efficiency, meaning a lower concentration of the surfactant is needed to achieve a significant reduction in surface tension. The effectiveness is measured by the maximum reduction in surface tension achieved, which corresponds to the surface tension at the critical micelle concentration (γcmc).

Research has shown that N-acyl sarcosinate surfactants exhibit significant surface activity. For instance, studies comparing this compound (SCA) to the conventional surfactant sodium dodecyl sulfate (B86663) (SDS) have highlighted the superior performance of SCA. SCA demonstrates a surface tension reduction efficiency (pC20) of 2.74 and an effectiveness (surface tension reduction) of 40.79 mN/m. researchgate.net In comparison, SDS has a pC20 of 2.51 and an effectiveness of 32.5 mN/m. researchgate.net This indicates that this compound is more efficient and effective at reducing surface tension than SDS. researchgate.net

Furthermore, the ability of this compound to reduce interfacial tension (IFT) between water and oil is also a key aspect of its surface activity. It has been observed that SCA can achieve a 91% reduction in IFT, surpassing the 89% reduction by SDS. researchgate.net The addition of salt can further enhance this effect, with about a 47% improvement in IFT reduction observed in the presence of salt. researchgate.net

A patent for a fatty acyl sodium sarcosinate composition, which includes this compound, also reported significantly lower critical micelle concentration (cmc) and surface tension at the cmc (γcmc) compared to sodium lauroyl sarcosinate, indicating higher efficiency and effectiveness in reducing surface tension. google.com

Table 1: Comparison of Surface Activity Parameters

Surfactant pC20 Surface Tension Reduction (mN/m) Interfacial Tension Reduction
This compound (SCA) 2.74 researchgate.net 40.79 researchgate.net 91% researchgate.net
Sodium Dodecyl Sulfate (SDS) 2.51 researchgate.net 32.5 researchgate.net 89% researchgate.net

Micellization and Aggregate Formation Mechanisms

Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) begin to self-assemble into organized aggregates called micelles. kruss-scientific.com This process, known as micellization, is a key characteristic of surfactants and is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment.

The critical micelle concentration (CMC) is a fundamental property of a surfactant and can be determined by monitoring changes in various physical properties of the surfactant solution as a function of concentration. nih.govd-nb.info Several techniques are commonly employed for this purpose:

Tensiometry : This is a widely used method that measures the surface tension of a solution. kruss-scientific.com As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant. kruss-scientific.commdpi.com The CMC is identified as the point of intersection of the two linear regions in a plot of surface tension versus the logarithm of the surfactant concentration. kruss-scientific.com Modern tensiometers can perform this measurement automatically. kruss-scientific.com

Conductometry : This technique is suitable for ionic surfactants like this compound, which act as electrolytes in water. nih.govresearchgate.net The specific conductance of the solution is measured as the surfactant concentration increases. The plot of conductivity versus concentration typically shows two linear segments with different slopes, corresponding to the monomeric and micellar states. nih.govresearchgate.net The break in the plot indicates the CMC. jocpr.com

Fluorimetry : This spectroscopic method often involves the use of a fluorescent probe whose emission properties are sensitive to the polarity of its microenvironment. When micelles form, the probe can partition into the hydrophobic micellar core, leading to a change in its fluorescence spectrum (e.g., a shift in emission wavelength or a change in intensity). d-nb.infonih.gov The concentration at which this change occurs corresponds to the CMC.

Isothermal Titration Calorimetry (ITC) : ITC is a powerful technique that directly measures the heat changes associated with micelle formation. researchgate.netnih.gov By titrating a concentrated surfactant solution into a dilute one (or into the solvent), the enthalpy of demicellization or micellization can be determined. The plot of heat change versus surfactant concentration shows a distinct transition at the CMC. This method is particularly useful as it can also provide thermodynamic parameters of micellization. researchgate.netnih.gov

Studies have utilized these methods to determine the CMC of N-acyl sarcosinates. For instance, the CMC of sodium N-dodecanoyl sarcosinate (a longer-chain homolog) has been determined using tensiometry, conductometry, and fluorimetry. nih.gov The values obtained from different techniques are generally in close agreement. nih.gov

The structure of the surfactant molecule, including the length of the hydrophobic tail and the nature of the hydrophilic headgroup, significantly influences its micellar properties. For N-acyl sarcosinates, the length of the acyl chain (R) in the RCON(CH3)CH2COONa structure is a key determinant. researchgate.net Generally, as the length of the hydrophobic alkyl chain increases, the critical micelle concentration (CMC) decreases. This is because a longer hydrophobic tail leads to a greater hydrophobic effect, favoring micellization at lower concentrations.

The presence of the N-methyl group in the sarcosinate headgroup also plays a role. A comparison between sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate (B8599266) (which lacks the N-methyl group) revealed that the ability to form intermolecular hydrogen bonds in the glycinate derivative led to tighter packing at interfaces. researchgate.net

Furthermore, the conformation of the N-acyl sarcosinate molecule can change upon micellization. Studies have shown that the trans-conformation is more favorable in the micellar state compared to the monomeric state, likely due to the smaller cross-section of the polar group in the trans form, which allows for easier incorporation into the micelle. researchgate.net

The self-assembled aggregates of surfactants are not limited to simple spherical micelles. Depending on factors such as surfactant concentration, temperature, pH, and the presence of additives, other structures like vesicles can form.

Research on sodium N-lauroyl sarcosinate (SLS), a close relative of this compound, has shown that it typically forms small, spherical micelles in aqueous solutions. researchgate.net However, when mixed with other surfactants or under specific conditions, different aggregate structures can be observed. For example, the addition of a non-ionic surfactant, sorbitan (B8754009) monolaurate, to a solution of sodium lauroyl sarcosinate led to the formation of micelle-like aggregates, even though neither surfactant formed micelles on its own. atamanchemicals.com

Furthermore, pH-sensitive vesicles can be prepared using sodium lauroyl sarcosinate in combination with cationic or water-insoluble amphiphiles like 1-decanol. atamanchemicals.com In contrast to SLS which forms spherical micelles, sodium N-lauroyl glycinate has been observed to form unilamellar vesicles in a pH 7 buffer above its CMC. researchgate.net This highlights how subtle changes in the headgroup structure can significantly impact the resulting aggregate microstructure.

Adsorption Behavior at Interfaces

The adsorption of this compound at interfaces, such as the air-water or oil-water interface, is the primary mechanism behind its surface activity. atamanchemicals.comatamankimya.com This process involves the migration of surfactant monomers from the bulk solution to the interface, where they arrange themselves with their hydrophobic tails oriented away from the aqueous phase and their hydrophilic heads remaining in the water.

This adsorption leads to the formation of a surface film that reduces the surface tension. nih.gov The concentration of the surfactant at the surface is typically much higher than in the bulk solution. nih.gov The Gibbs adsorption equation can be used to calculate the surface excess concentration (Γmax), which is the measure of how much surfactant is adsorbed per unit area of the interface. From Γmax, the minimum area occupied by a single surfactant molecule at the interface (Amin) can be determined.

Studies on N-acyl sarcosinates have investigated their adsorption behavior. researchgate.net It was found that the ability of a related surfactant, sodium N-lauroyl glycinate, to form intermolecular hydrogen bonds resulted in tighter packing at the air-water interface compared to sodium N-lauroyl sarcosinate. researchgate.net The pH of the solution can also influence the adsorption behavior, with a decrease in pH leading to an increase in the interfacial excess of sodium N-dodecanoylsarcosinate at pH values below 7.3. researchgate.net

Efficiency of Adsorption

The efficiency of adsorption of a surfactant at an interface is a measure of its ability to lower the surface or interfacial tension. A key parameter used to quantify this is the pC20 value, which represents the negative logarithm of the surfactant concentration (C20) required to reduce the surface tension of the solvent by 20 mN/m. researchgate.net A higher pC20 value indicates greater adsorption efficiency, as it signifies that a lower concentration of the surfactant is needed to achieve a significant reduction in surface tension.

For the homologous series of sodium N-acyl sarcosinates, adsorption efficiency is strongly linked to the length of the hydrophobic alkyl chain. While specific pC20 data for this compound (C10 chain) is not detailed in the provided search results, studies on the series show a clear trend. For instance, research on related N-acyl sarcosinates demonstrates that as the length of the hydrocarbon tail increases, the concentration required to reduce surface tension decreases, thus increasing the pC20 value. This indicates a preference for the surfactant molecules to adsorb at the liquid/air interface rather than remain in the bulk solution. researchgate.net

Thermodynamic Parameters of Micellization and Adsorption

The self-assembly of surfactants into micelles and their adsorption at interfaces are governed by fundamental thermodynamic principles. The spontaneity and nature of these processes can be described by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

For sodium N-acyl sarcosinates, both micellization and adsorption are spontaneous processes, as indicated by negative values for the Gibbs free energy of micellization (ΔG°mic) and adsorption (ΔG°ads). iosrjournals.org The thermodynamic parameters reveal that the adsorption process is generally more energetically favorable than micellization, suggesting that sarcosinate molecules preferentially occupy the interface before forming micelles in the bulk solution. researchgate.net

The aggregation of individual surfactant monomers into micelles is a thermodynamically driven process. The key parameters are the standard free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization.

The negative values of ΔG°mic across various temperatures confirm that micelle formation is a spontaneous process for N-acyl sarcosinates. nih.gov Studies on this class of surfactants show that ΔG°mic becomes more negative as the hydrophobic chain length increases from C12 to C16, indicating a greater tendency to form micelles. researchgate.net

Table 1: Thermodynamic Parameters of Micellization for Sodium N-Acyl Sarcosinates at 20°C

CompoundΔG°mic (kJ/mol)ΔH°mic (kJ/mol)ΔS°mic (J/mol·K)
Sodium Lauroyl Sarcosinate (C12)-25.77-53.84-49.73
Sodium Myristoyl Sarcosinate (C14)-25.77-60.50-57.71
Sodium Palmitoyl Sarcosinate (C16)-34.12-64.40-62.25

Data sourced from a study on N-acyl sarcosinates, which provides values for closely related homologues. researchgate.net Note: The original data source presents some inconsistencies in the relationship ΔG = ΔH - TΔS for the reported values, but the individual parameter values are reported as shown.

Intermolecular Interactions Influencing Self-Assembly

The self-assembly of surfactant molecules into organized structures like micelles is dictated by a balance of various non-covalent intermolecular interactions. nih.govresearchgate.net These forces include hydrophobic interactions, which drive the hydrocarbon tails away from water, as well as specific interactions involving the surfactant head-groups, such as hydrogen bonding and electrostatic and steric repulsion. researchgate.netfrontiersin.org

For N-acyl amino acid surfactants, including this compound, hydrogen bonding involving the amide linkage in the head-group region plays a crucial role in the self-assembly process. nih.goviitkgp.ac.in The amide group contains both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for the formation of intermolecular hydrogen bonds between surfactant molecules at the micellar interface. iitkgp.ac.in These interactions can lead to more organized and stable aggregate structures. frontiersin.org In some cases, these hydrogen-bonding networks are significant enough to promote the formation of more complex structures, such as bilayer vesicles or gels, under specific conditions. nih.govresearchgate.netiitkgp.ac.in

The structure of the hydrophilic head-group significantly influences the packing of surfactant molecules within an aggregate. In the case of this compound, the presence of an N-methyl group on the sarcosine (B1681465) head-group introduces steric hindrance. nih.govfrontiersin.orgiitkgp.ac.in This steric repulsion between the bulky head-groups can counteract the attractive forces, influencing the geometry and size of the resulting micelles.

A comparative study between sodium N-lauroyl sarcosinate (SLS) and sodium N-lauroyl glycinate (SLG), which lacks the N-methyl group, demonstrated the impact of this steric effect. The additional steric repulsion in SLS favors the formation of smaller, spherical micelles, whereas SLG, with less steric hindrance, can form larger aggregates like unilamellar vesicles. nih.gov This difference in self-assembly behavior is directly attributed to the interplay between hydrogen bonding and steric repulsion at the head-group of the molecules. nih.goviitkgp.ac.in

Rheological Behavior of this compound Solutions

The rheology of a surfactant solution describes its flow and deformation characteristics. N-acyl sarcosinates can significantly modify the rheology of aqueous solutions, an effect that is harnessed in many formulations. researchgate.net The self-assembled structures, such as micelles, can interact and entangle, leading to an increase in viscosity.

Current research on related N-acyl amino acid surfactants shows that their effect on rheology is closely linked to the morphology of the aggregates formed. rsc.orgrsc.org For example, under certain conditions of concentration, temperature, or in the presence of co-solutes, spherical micelles can transition into long, flexible wormlike micelles. researchgate.net These elongated structures can entangle to form a transient network, imparting viscoelastic properties to the solution and causing a substantial increase in viscosity. The ability of N-acyl sarcosinates to participate in these networks makes them effective rheology modifiers in various applications. researchgate.net The specific rheological behavior is dependent on factors like surfactant concentration and the interactions between the aggregates. rsc.org

Viscoelastic Properties and Micellar Growth

The viscoelasticity of surfactant solutions is a critical property that dictates their texture, stability, and performance in various applications. This behavior is intrinsically linked to the self-assembly of surfactant molecules into aggregates known as micelles. For N-acyl sarcosinate surfactants, such as this compound, the transition from simple spherical micelles to larger, entangled structures like wormlike micelles is a key factor in the development of significant viscoelastic properties.

While specific experimental data for this compound (the sodium salt of N-decanoyl-N-methylglycinate) is not extensively available in public literature, its behavior can be inferred from studies on its close analogue, sodium lauroyl sarcosinate (SLSar), which has a slightly longer C12 acyl chain. The principles governing micellar growth and viscoelasticity are expected to be similar, with differences primarily in the critical micelle concentration (CMC) and the concentration thresholds for micellar transitions due to the variation in hydrophobicity of the acyl chain.

Micellar Growth Mechanism

In dilute aqueous solutions, surfactant molecules exist as individual monomers. As the concentration increases to the critical micelle concentration (CMC), they begin to self-assemble into spherical micelles to minimize the unfavorable contact between their hydrophobic tails and water. For single-chain ionic surfactants like this compound, these initial micelles are typically small and spherical, and the solution exhibits Newtonian flow behavior, similar to water. iitkgp.ac.innih.gov

Further increases in surfactant concentration, or the addition of salts or co-surfactants, can promote the growth of these spherical micelles into elongated, flexible, cylindrical structures often referred to as wormlike or threadlike micelles. colab.ws This growth is driven by a reduction in the electrostatic repulsion between the negatively charged sarcosinate headgroups, allowing the micelles to pack more efficiently in a cylindrical form. nih.gov The entanglement of these long, polymer-like micelles creates a transient network within the solution, imparting significant viscosity and elasticity, transforming the fluid into a viscoelastic gel. google.comnouryon.com

The transition to viscoelastic behavior is highly sensitive to factors such as pH, temperature, and the presence of other molecules. For instance, N-acyl amino acid surfactants with a carboxyl headgroup are pH-sensitive. chalmers.se Changes in pH can alter the degree of ionization of the headgroup, affecting intermolecular interactions and consequently, the micellar structure and rheology of the solution. nih.gov

Research Findings from Analogue Compounds

Detailed rheological studies on mixtures containing the related compound, sodium lauroyl sarcosinate (SLSar), provide insight into the viscoelastic properties that can be anticipated for this compound systems.

Another study on mixed systems of sodium lauroyl sarcosinate (LS) and cocamidopropyl betaine (B1666868) (CAPB) also confirmed the formation of wormlike micelles, leading to a significant increase in viscosity. The synergistic effects were highly dependent on the mass ratio of the surfactants and the pH of the solution. The data below, adapted from such studies on related sarcosinate surfactants, illustrates these relationships.

Table 1: Effect of pH on Zero-Shear Viscosity in a Mixed Surfactant System

The following data is for a mixed system containing Sodium Lauroyl Sarcosinate (SLSar) and is presented to illustrate the typical pH-responsive viscoelastic behavior of N-acyl sarcosinate surfactants.

pHZero-Shear Viscosity (Pa·s)Micellar Structure
4.0LowShort Rod-like Micelles
4.8High (Peak Viscosity)Entangled Wormlike Micelles
5.6LowShort Rod-like Micelles
7.0Very LowSpherical/Short Micelles

Data adapted from studies on sodium lauroyl sarcosinate mixed systems. nih.govrsc.org

Table 2: Micellar Parameters Extracted from Rheological Analysis

This table presents characteristic parameters for micellar dynamics in a sodium lauroyl sarcosinate (SLSar) and cocamidopropyl hydroxysultaine (CAHS) mixed system at different pH values. These parameters describe the physical properties of the wormlike micelles.

ParameterpH 4.5pH 4.8pH 5.5
Reptation Time (ms) ~1000~10~100
Breakage Time (ms) ~38~4~20
Ratio (Breakage/Reptation) ~0.04~0.4~0.2
Viscosity Profile DecreasingPeakIncreasing

Data adapted from mesoscopic analysis of SLSar/CAHS systems. nih.govresearchgate.net

These findings collectively suggest that this compound, particularly when combined with co-surfactants, is expected to form viscoelastic solutions through the growth of micelles into wormlike structures. The rheological properties of these solutions would be tunable by adjusting parameters like pH and the concentration of additives, a characteristic feature of N-acyl amino acid surfactants. chalmers.seresearcher.life The shorter C10 alkyl chain of this compound compared to the C12 chain of sodium lauroyl sarcosinate would likely result in a higher CMC and require higher concentrations or more significant adjustments in formulation to achieve the same level of viscosity, due to its slightly lower hydrophobicity.

Biological Activities and Molecular Mechanisms Investigated in Research

Antimicrobial Activity Research

Research into Sodium Caproyl Sarcosinate, an acyl derivative of the natural amino acid sarcosine (B1681465), indicates its potential as an antimicrobial agent. Some studies suggest that sarcosine derivatives possess antimicrobial properties, although specific data for the caproyl variant is often discussed in the context of related compounds. The surfactant nature of these molecules is central to their biological activity.

Mechanisms of Bacterial Cell Membrane Disruption

The primary mechanism behind the antibacterial action of this compound is believed to be the disruption of the bacterial cell membrane. As an amphiphilic molecule, it possesses both a hydrophobic carbon chain and a hydrophilic carboxylate headgroup. This structure allows the surfactant to penetrate the lipid bilayers of cell membranes. By inserting themselves into the membrane, these surfactant molecules can disrupt its integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.

Efficacy against Specific Microorganisms (e.g., Staphylococcus aureus, Streptococcus mutans, Candida albicans)

While extensive data on the standalone efficacy of this compound is limited in the reviewed literature, studies on formulations containing the closely related surfactant, Sodium Lauroyl Sarcosinate, provide insight into its antimicrobial effects. In vitro studies of whitening toothpastes containing Sodium Lauroyl Sarcosinate demonstrated antimicrobial activity against several key oral microorganisms.

Illustrative Antimicrobial Efficacy of a Related Surfactant

Microorganism Context of Study Observed Effect of Sodium Lauroyl Sarcosinate Source(s)
Staphylococcus aureus Toothpaste formulation Antimicrobial effects observed
Streptococcus mutans Toothpaste formulation Antimicrobial effects observed
Candida albicans Toothpaste formulation Antimicrobial effects observed

Note: The data presented is for the related compound Sodium Lauroyl Sarcosinate and is intended to be illustrative of the potential activity of sarcosinate surfactants.

Influence of pH on Germicidal Effects

The pH of a formulation can influence the efficacy of its antimicrobial components. For cleansing compositions that contain substituted phenols and primary surfactants such as partially neutralized carboxylic acids (a category that includes related compounds like sodium caproyl lactylate), the optimal pH for antibacterial efficacy is reported to be in the range of 4.0 to 8.0, with a preference for a mildly acidic pH between 5.5 and 6.5. The negatively charged carboxylate group of sarcosinate surfactants has a pKa of approximately 3.6, meaning it is negatively charged in physiological solutions, which is a key factor in its surface activity and interactions.

Protein Solubilization and Membrane Protein Research

This compound's identity as a surfactant makes it highly useful in biochemical research, particularly for the challenging task of studying proteins that are not easily soluble in aqueous solutions.

Micelle Formation and Interaction with Hydrophobic Proteins

Due to its amphiphilic nature, this compound self-assembles in aqueous solutions to form spherical structures known as micelles above a specific concentration (the critical micelle concentration, or CMC). In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer surface. The hydrophobic core of the micelle can encapsulate the hydrophobic regions of proteins. This action effectively shields the protein's water-repelling sections from the aqueous environment, allowing otherwise insoluble hydrophobic proteins to be solubilized and studied for their structure and function.

Application in Membrane Protein Isolation and Purification

Membrane proteins are notoriously difficult to study because they are embedded within the lipid bilayer of cells. The solubilizing capability of sarcosinate surfactants is applied directly to the isolation and purification of these proteins.

Research using the related anionic detergent Sodium Lauroyl Sarcosinate (Sarkosyl) has shown its effectiveness in solubilizing a high percentage of membrane proteins from microorganisms like Spiroplasma citri. A key finding was that Sarkosyl is considered a mild detergent that can solubilize these proteins without causing gross conformational changes, which is critical for studying the protein's native function. The detergent works by disrupting the cell membrane and forming mixed micelles containing lipids, proteins, and the detergent itself, effectively extracting the protein from its native membrane environment. This allows for subsequent purification through techniques like chromatography.

Potential Role in Enzyme Inhibition Studies (e.g., Hexokinase, Alpha-Glucosidase)

Research has indicated the potential for acyl sarcosinates to act as enzyme inhibitors.

Hexokinase: N-Lauroylsarcosine sodium salt has been identified as a suitable agent for the inhibition of hexokinase. sigmaaldrich.com Hexokinase is a critical enzyme that catalyzes the first step in glycolysis, the phosphorylation of glucose to glucose-6-phosphate. ebsco.com By inhibiting this enzyme, compounds can disrupt a cell's primary pathway for energy production, making hexokinase inhibitors valuable tools for studying cellular metabolism and energy homeostasis. scbt.com The inhibition of hexokinase can force cells to shift to alternative metabolic pathways, providing insights into their metabolic flexibility. scbt.com While specific inhibitory constants and the precise mechanism for this compound are not detailed, the documented activity of its lauroyl analogue points to a potential area of biochemical investigation. sigmaaldrich.com

Alpha-Glucosidase: Alpha-glucosidase inhibitors represent a therapeutic strategy for managing type 2 diabetes by slowing the digestion of carbohydrates. primescholars.comnih.gov These inhibitors act competitively on enzymes in the small intestine that break down complex carbohydrates into absorbable monosaccharides like glucose. primescholars.comnih.gov By delaying carbohydrate digestion, they reduce the postprandial spike in blood glucose levels. nih.gov While numerous natural and synthetic compounds are studied for this activity, research directly linking this compound or its close analogues to the inhibition of alpha-glucosidase is not prominent in the available scientific literature.

Interactions with Biological Systems at the Molecular Level

Surfactants can significantly influence the delicate balance of the skin's surface, affecting both the resident microbial communities and the lipid composition essential for barrier function. nih.govresearchgate.net A study investigating the effects of a facial cleanser containing the related compound sodium lauroyl sarcosinate (referred to as SLS in the study) provided detailed insights into these interactions. nih.gov

After three weeks of use, the cleanser induced a significant decrease in the alpha diversity of the prokaryotic (bacterial) microbiome. nih.govresearchgate.net It also caused a structural shift in the bacterial community, notably marked by an increase in the relative abundance of genera such as Acinetobacter, Escherichia-Shigella, Streptococcus, and Ralstonia. nih.gov

Furthermore, the exposure to sodium lauroyl sarcosinate had a pronounced impact on the skin lipidome. nih.govresearchgate.net The study observed a decrease in ceramides, which are critical lipids for maintaining the skin's barrier integrity, and a concurrent increase in phosphatidylglycerol (PG) and phosphatidylcholine (PC). nih.govresearchgate.net These findings highlight the compound's ability to modulate fundamental components of the skin's ecosystem.

Table 1: Effects of Sodium Lauroyl Sarcosinate on Skin Microbiome and Lipidome

Parameter Observation Reference
Microbiome
Prokaryotic Alpha Diversity Significantly decreased after 3 weeks. nih.govresearchgate.net
Acinetobacter Abundance Increased. nih.gov
Escherichia-Shigella Abundance Increased. nih.gov
Streptococcus Abundance Increased. nih.gov
Eukaryotic (Fungal) Diversity Showed a downward trend, but not statistically significant. nih.govresearchgate.net
Lipidome
Ceramides Decreased. nih.govresearchgate.net
Phosphatidylglycerol (PG) Increased. nih.govresearchgate.net

The skin barrier's primary role is to protect the body from external factors and prevent excessive water loss. premiumbeautynews.com This function is heavily reliant on the structural organization of the stratum corneum, which consists of corneocytes embedded in a lipid-rich matrix. premiumbeautynews.comuniversiteitleiden.nl Anionic surfactants can alter this structure and modulate barrier function.

Studies on sodium lauroylsarcosinate (NLS) have shown that it can enhance skin permeability. nih.gov Research using Fourier transform-infrared (FT-IR) spectroscopy demonstrated that NLS, particularly in mixtures with other surfactants, could disrupt skin constituents. nih.gov A systematic study of various anionic surfactants, including the related sodium cocoyl sarcosinate, used a skin permeation test with methylparaben as an indicator substance to assess effects on barrier function. researchgate.net The results allowed for the classification of surfactants based on their impact on skin permeability, defining a "Transmission Index" to quantify the degree of this effect. researchgate.net Such findings indicate that acyl sarcosinates can directly influence the skin's ability to act as a barrier, a crucial consideration in dermatological and cosmetic science.

The potential for cosmetic ingredients to be absorbed through the skin and enter systemic circulation is a key aspect of their biological evaluation. For the chemical family of acyl sarcosines and sarcosinates, a Cosmetic Ingredient Review (CIR) Expert Panel noted that these compounds may be absorbed through the skin. cir-safety.orgcir-safety.org However, the available data from systemic toxicity studies did not raise significant concerns. cir-safety.org

While direct metabolic pathways for this compound are not extensively detailed, studies on related molecules offer some insight. For example, sodium caprate, a medium-chain fatty acid structurally related to the caproyl group, is known to be a permeation enhancer that is rapidly absorbed following intestinal administration in animal models. nih.gov This suggests that components of the this compound molecule have the potential for biological uptake, though the metabolism of the intact compound requires further specific investigation.

A significant area of research involves the sarcosine (N-methylglycine) component of the molecule. Sarcosine is a known inhibitor of the Glycine (B1666218) Transporter-1 (GlyT1). mdpi.com GlyT1 is a crucial protein that regulates the concentration of the amino acid glycine in the synaptic cleft, particularly influencing the activity of N-methyl-D-aspartate (NMDA) receptors, for which glycine is an essential co-agonist. mdpi.combiorxiv.orgnih.gov

Research suggests that sarcosine acts as a substrate-type inhibitor of GlyT1. mdpi.com This means it can be transported into the cell, causing the transporter to shift its operation into a reverse mode, which leads to an efflux of intracellular glycine. mdpi.combiorxiv.org This process of heteroexchange effectively increases the ambient concentration of glycine available to NMDA receptors, thereby potentiating their function. biorxiv.org This modulation of the NMDA receptor system via GlyT1 inhibition is being explored as a potential therapeutic strategy in conditions associated with NMDA receptor hypofunction. biorxiv.orgnih.gov

Environmental Fate and Ecotoxicological Research on Sodium Caproyl Sarcosinate

Biodegradation Studies and Mechanisms

Biodegradation is a key factor in assessing the environmental impact of chemical compounds. For surfactants like sodium caproyl sarcosinate, which are often released into wastewater after use, rapid and complete biodegradation is crucial to prevent accumulation in the environment. marketresearchintellect.com

Acyl sarcosinates are known for their good biodegradability. google.comatamanchemicals.com The Organisation for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the biodegradability of chemicals. The OECD 301D test, also known as the Closed Bottle Test, is a standard method used to determine the ready biodegradability of substances in an aerobic aqueous medium. situbiosciences.comaropha.com This test measures the consumption of dissolved oxygen by microorganisms as they break down the test substance over a 28-day period. aropha.comregulations.gov A substance is considered readily biodegradable if it reaches at least 60% biodegradation within this timeframe. regulations.govoecd.org

The general process in an OECD 301D test involves:

Preparing a solution of the test substance in a mineral medium. regulations.gov

Inoculating the solution with microorganisms from sources like activated sludge. concawe.eu

Storing the sealed bottles in the dark at a controlled temperature. regulations.gov

Measuring the dissolved oxygen concentration at regular intervals over 28 days. regulations.gov

Calculating the percentage of biodegradation based on the oxygen consumed relative to the theoretical oxygen demand (ThOD). aropha.com

Table 1: OECD 301D Test Parameters

Parameter Description
Test Guideline OECD 301D (Closed Bottle Test)
Principle Measurement of dissolved oxygen consumption by microorganisms.
Duration 28 days
Inoculum Activated sludge supernatant or similar microbial source.
Pass Level ≥ 60% biodegradation
Applicability Suitable for poorly soluble, volatile, and absorbing materials.

A key aspect of the biodegradability of this compound is its decomposition into naturally occurring substances. The molecule is an amide formed from a fatty acid (caproic acid) and an amino acid derivative (sarcosine). marketresearchintellect.comnih.gov During biodegradation, the amide bond is hydrolyzed, breaking the molecule down into its constituent parts: caproic acid and sarcosine (B1681465). atamanchemicals.comregulations.gov

Sarcosine is a naturally occurring amino acid found in various biological tissues. regulations.govsigmaaldrich.com It is a breakdown product of creatine (B1669601) and can be further metabolized in the body. atamanchemicals.com Fatty acids like caproic acid are also common in nature and are readily metabolized by microorganisms. regulations.gov This breakdown into benign, natural components is a significant factor in the low environmental impact of acyl sarcosinates. google.com

The molecular structure of a surfactant plays a critical role in its biodegradability. For acyl sarcosinates, several factors can influence the rate and extent of their breakdown:

Hydrocarbon Chain Length: The length of the fatty acid chain can affect how easily microorganisms can metabolize the compound. researchgate.net

Amide Linkage: The presence of the amide bond, which links the fatty acid and the amino acid, is a key feature. This bond is susceptible to enzymatic cleavage by microorganisms, initiating the degradation process. google.com

Solubility: The solubility of the surfactant in water can influence its availability to microorganisms. The structure of acyl sarcosinates generally imparts good solubility. researchgate.net

Research on other surfactants has shown that factors like branching in the hydrocarbon chain can hinder biodegradation. However, the linear alkyl chain in this compound is generally associated with good biodegradability.

Aquatic Ecotoxicity Research

Ecotoxicity studies are essential to determine the potential harm a substance may cause to aquatic ecosystems. These studies typically involve exposing representative aquatic organisms to the chemical and observing any adverse effects. chemsafetypro.com

Short-term, or acute, toxicity tests are conducted over a relatively brief period to determine the concentration of a substance that is lethal to a certain percentage of the test organisms. chemsafetypro.com For this compound and related compounds, these tests have been performed on various aquatic species, including fish, daphnia (a type of crustacean), and algae, which represent different trophic levels in the aquatic food web. chemsafetypro.comeuropa.eu

Studies on structurally similar acyl sarcosinates and other surfactants indicate a generally low to moderate level of acute toxicity to aquatic organisms. regulations.goveuropa.eu For instance, one registration dossier reported that based on studies on fish, the test chemical was considered nontoxic and not classified for aquatic toxicity. europa.eu However, for Daphnia magna, the same dossier noted that the chemical is considered toxic and is classified in aquatic chronic category 2. europa.eu

The LC50 (Lethal Concentration, 50%) is a standard measure of acute toxicity, representing the concentration of a chemical in water that is expected to kill 50% of a test group of organisms during a specified exposure period. chemsafetypro.com For invertebrates like Daphnia, the term EC50 (Effective Concentration, 50%) is often used, which refers to the concentration that causes a specific non-lethal effect (such as immobilization) in 50% of the test population. chemsafetypro.com

Several studies have determined the LC50 and EC50 values for compounds structurally related to this compound. The results can vary depending on the specific compound and the test species.

Table 2: Acute Aquatic Toxicity Data for a Structurally Similar Sarcosinate

Test Organism Exposure Duration Endpoint Value (mg/L) Reference
Danio rerio (Zebra Fish) 96 hours LC50 > 100 europa.eu
Oryzias latipes (Japanese Rice Fish) 48 hours LC50 340 europa.eu
Oryzias latipes (Japanese Rice Fish) 24 hours LC50 710 europa.eu
Daphnia magna (Water Flea) 48 hours EC50 (Immobilization) 8.1 europa.eu
Artemia salina 48 hours LC50 > 87.9842 europa.eu

These data indicate that while the compound shows some toxicity to Daphnia magna at a relatively low concentration, its toxicity to fish and Artemia salina is significantly lower. europa.eu

Environmental Impact Assessment in Water Sources

The environmental impact of surfactants in water sources is primarily assessed through ecotoxicity studies on representative aquatic organisms. For the sarcosinate family of surfactants, research has focused on key trophic levels, including fish, aquatic invertebrates, and algae.

Detailed Research Findings

Assessments by regulatory bodies like the U.S. Environmental Protection Agency (EPA) have evaluated the ecotoxicological profile of sodium lauroyl sarcosinate, a compound structurally similar to this compound. The EPA has concluded that while sodium lauroyl sarcosinate does not present a broad environmental hazard, it is considered moderately toxic to aquatic organisms. regulations.gov However, this toxicity is mitigated by its rapid biodegradability. regulations.gov The compound is expected to break down quickly in the environment into its natural components, sarcosine and lauric acid. regulations.gov

Standardized aquatic toxicity tests have been conducted to determine the concentrations at which these surfactants have an adverse effect on aquatic life. These tests provide quantifiable data points, such as the Lethal Concentration (LC50) for fish and the Effective Concentration (EC50) for invertebrates like Daphnia magna. sigmaaldrich.com For instance, studies on sodium lauroyl sarcosinate have established specific toxicity thresholds. sigmaaldrich.com It is also noted as being harmful to aquatic life in some classifications. sigmaaldrich.com

The European Union Ecolabel program has reported that this class of substance is anaerobically degradable, which is a positive attribute for environmental persistence. ewg.org

Interactive Data Table: Aquatic Toxicity of Sodium Lauroyl Sarcosinate

The following table summarizes the acute toxicity data for sodium lauroyl sarcosinate, serving as a proxy for understanding the potential impact of this compound.

SpeciesTest TypeEndpointConcentration (mg/L)Exposure DurationGuidelineSource
Danio rerio (Zebra fish)Acute ToxicityLC5010796 hoursOECD Test Guideline 203 sigmaaldrich.com
Daphnia magna (Water flea)Acute ToxicityEC5029.748 hoursOECD Test Guideline 202 sigmaaldrich.com

This data is for Sodium Lauroyl Sarcosinate and is used as an analogue for this compound.

Bioconcentration Potential Research

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. The potential for a substance to bioconcentrate is a key factor in its environmental risk assessment.

Detailed Research Findings

The EPA's assessment highlights that the log K_ow for sodium lauroyl sarcosinate was estimated at 0.37. regulations.gov Other reported values include 0.954 at pH 5 and -0.2667 at pH 9. regulations.gov These low values suggest that the compound has a preference for remaining in water rather than accumulating in the tissues of aquatic organisms.

Interactive Data Table: Physical Properties Related to Bioconcentration

The table below outlines the key physical and chemical properties of sodium lauroyl sarcosinate that inform its low bioconcentration potential.

PropertyValueSignificance for BioconcentrationSource
Octanol-Water Partition Coefficient (log K_ow)0.37 (estimated)Low value indicates low potential for bioconcentration. regulations.gov
Water Solubility456.4 g/LHigh solubility in water suggests it is less likely to partition into organism tissues. regulations.gov
PBT AssessmentNot considered PBTDoes not meet criteria for being Persistent, Bioaccumulative, and Toxic. fishersci.pt

This data is for Sodium Lauroyl Sarcosinate and is used as an analogue for this compound.

Analytical Methodologies for Sodium Caproyl Sarcosinate Quantification and Characterization

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the quantification of sodium caproyl sarcosinate. researchgate.netpatsnap.com These techniques separate the compound from a mixture, allowing for its accurate measurement.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the analysis of non-volatile compounds like this compound. researchgate.net A typical HPLC method involves a C18 stationary phase column and a mobile phase gradient. For instance, a gradient elution using a mobile phase consisting of 0.1% trifluoroacetic acid in water (A) and 0.085% trifluoroacetic acid in acetonitrile (B52724) (B) has been successfully employed. patsnap.com This method allows for the quantitative detection of this compound using an external standard method, proving effective even in complex matrices like protein samples. patsnap.com

One study demonstrated a good linear relationship for sodium lauroyl sarcosinate (a related compound) in the mass concentration range of 0.05-2.00 mg/mL, with a regression equation of y = 80.298x + 1.835 and a correlation coefficient (R²) of 0.9989. patsnap.com Such methods are validated for specificity, precision, linearity, and accuracy to ensure reliable results. zenodo.org

ParameterValue
Chromatographic Column C18-ST (4.6mm×250mm, 5μm)
Mobile Phase A 0.1% trifluoroacetic acid-water solution
Mobile Phase B 0.085% trifluoroacetic acid-acetonitrile solution
Detection UV detector

This table showcases a typical setup for HPLC analysis of acyl sarcosinates. patsnap.com

Spectroscopic and Spectrometric Methods (IR, NMR, MS)

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and composition of this compound.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. For related N-acyl sarcosinates, FT-IR analysis helps in confirming the structure by identifying characteristic absorption bands of the amide and carboxylate groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of this compound in solution. researchgate.netgoogle.com NMR can be used to determine the ratio of cis- and trans-isomers of the amide bond in N-acyl sarcosinates. researchgate.net Changes in chemical shifts with increasing concentration can indicate the onset of micelle formation. researchgate.net For instance, in studies of sodium lauroyl sarcosinate, the population of the more stable trans-isomer increases significantly upon micellization. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound. High-resolution mass spectrometry can detect the intact cation and any fragments, providing definitive structural evidence. acs.org The PubChem database lists the molecular formula of this compound as C₁₃H₂₄NNaO₃ and a molecular weight of 265.32 g/mol . nih.gov

TechniqueInformation Obtained
IR Spectroscopy Identification of functional groups (amide, carboxylate)
NMR Spectroscopy Elucidation of molecular structure, cis/trans isomer ratio, micelle formation
Mass Spectrometry Determination of molecular weight and elemental composition

This table summarizes the applications of spectroscopic and spectrometric methods in the analysis of this compound.

Quantitative Real-time PCR for Microbial Studies

While not a direct method for analyzing the chemical compound itself, Quantitative Real-time PCR (qPCR) is a crucial technique in studies where this compound is investigated for its effects on microbial communities. nih.govnih.gov qPCR allows for the detection and quantification of specific microorganisms by amplifying their DNA. nih.gov This is particularly relevant when assessing the antimicrobial or microbiome-modulating properties of formulations containing this compound.

The reliability of qPCR assays is critical and depends on factors such as the quality of the template nucleic acid, the efficiency of DNA extraction, and the specificity of the primers and probes used. nih.govnih.gov In studies of complex microbial environments like those in cystic fibrosis airway specimens, qPCR has been shown to be a highly reproducible method for quantifying bacteria, including fastidious anaerobes, which may be missed by standard culture techniques. nih.gov

Turbidimetric and Calorimetric Assays (e.g., ITC)

These assays are employed to study the interactions of this compound with other molecules and its self-assembly properties.

Turbidimetric Assays: Turbidity measurements can be used to determine the critical micelle concentration (CMC) of surfactants. The formation of micelles leads to a change in the turbidity of the solution, which can be monitored to identify the CMC.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for studying binding interactions by directly measuring the heat changes that occur upon binding. japtamers.co.ukceitec.cz It provides a complete thermodynamic profile of an interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). japtamers.co.uknih.gov ITC can be used to study the binding of this compound to proteins or other macromolecules, as well as to characterize its micellization thermodynamics. nih.govmdpi.com

ParameterInformation Provided
Binding Affinity (Kd) Strength of the interaction
Stoichiometry (n) Molar ratio of the interacting species
Enthalpy (ΔH) Heat change upon binding
Entropy (ΔS) Change in disorder upon binding

This table outlines the key thermodynamic parameters obtained from Isothermal Titration Calorimetry experiments. japtamers.co.uknih.gov

Light Scattering Techniques (Dynamic Light Scattering)

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a solution, such as micelles or aggregates formed by this compound. nih.govgoogle.com By measuring the fluctuations in scattered light intensity caused by the Brownian motion of particles, DLS can determine the hydrodynamic radius of these particles. This technique is valuable for studying the aggregation behavior of surfactants and the formation and size of their micelles in different solution conditions. nih.gov

Microscopy Techniques (Atomic Force Microscopy, Transmission Electron Microscopy)

Advanced microscopy techniques provide direct visualization of the structures formed by this compound at the nanoscale.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize the surface topography of materials at the atomic scale. nih.govmdpi.com It can be used to study the morphology of aggregates and films formed by this compound on various substrates. rsc.orgnih.govmdpi.com AFM can provide information on the shape and size of individual particles and how they assemble. nih.gov

Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology of nanoparticles and aggregates in high resolution. google.com.na In studies of related amphiphilic molecules, TEM has been instrumental in observing the structure of self-assembled aggregates like fibrils and vesicles. researchgate.net For this compound, TEM could be used to visualize the shape and structure of its micelles or other aggregates in solution.

Advanced Formulation Research and Systemic Interactions of Sodium Caproyl Sarcosinate

Microemulsion Formation and Characterization

Microemulsions are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactants. nih.gov They are valued for their ability to enhance the solubilization of poorly soluble drugs and improve their permeation. farmaciajournal.com Sodium caproyl sarcosinate has been identified as a component in the formation of stable microemulsion compositions. google.com

Research has shown that microemulsions can be formed using a combination of one or more emulsifiers, oils, and water. google.com The ratio of emulsifiers to oils is a critical factor in the formation and stability of these systems. google.com For instance, a weight ratio of emulsifiers to oil between 1.7 to 2.5 has been found to be effective. google.com The total amount of oil in these formulations typically ranges from 0.5 to 15 wt.%, while water content can be between 50 and 85 wt.%. google.com

A key characteristic of microemulsions is their small particle size, generally in the range of 5-100 nm, which contributes to their transparency and stability. nih.gov The formation of these systems requires an ultralow interfacial tension between the oil and water phases, which can be achieved with the right combination of surfactants and sometimes a cosurfactant. farmaciajournal.com

Table 1: Typical Composition Ranges for Microemulsions

ComponentWeight Percentage
Oil(s)0.5 - 15%
Water50 - 85%
Emulsifier(s)Variable

Drug Entrapment and Release Studies in Vesicular Systems

Vesicular systems, such as liposomes and niosomes, are another class of drug delivery systems where N-acyl amino acid surfactants are being explored. nih.govnih.gov These systems consist of one or more lipid bilayers enclosing an aqueous core, making them suitable for encapsulating both hydrophilic and lipophilic drugs. nih.govlupinepublishers.com The entrapment of drugs within these vesicles can protect them from degradation, prolong their circulation time, and facilitate targeted delivery. nih.govjapsonline.com

Studies on catanionic vesicles formed from equimolar mixtures of oppositely charged surfactants, such as lauryl sarcosinate hydrochloride and sodium dodecyl sulfate (B86663), have demonstrated efficient entrapment of anti-cancer drugs like 5-fluorouracil (B62378) and rhodamine 6G. rsc.org The stability and drug-loading capacity of these vesicles are influenced by factors like the physicochemical properties of the drug and the lipid composition of the vesicle. lupinepublishers.com For instance, the inclusion of cholesterol can increase the rigidity and stability of the vesicle bilayer, leading to less leakage of the entrapped drug. japsonline.com

pH-Dependent Release Mechanisms

The release of drugs from vesicular systems can be engineered to be responsive to specific stimuli, such as pH. googleapis.com This is particularly relevant for targeted drug delivery to environments with a distinct pH, like tumor tissues or specific intracellular compartments. nih.gov

Weakly acidic or basic drugs can exhibit pH-dependent release. The proportion of the ionized versus the un-ionized form of a drug is determined by the environmental pH and the drug's pKa. msdmanuals.com The un-ionized form is generally more lipid-soluble and can more readily diffuse across the vesicle membrane. msdmanuals.com For example, a weakly acidic drug will be more un-ionized in an acidic environment, facilitating its release. msdmanuals.com

Research on effervescent nanoparticles has shown a pH-dependent release of hydrophobic drugs. nih.gov In acidic conditions, a component like sodium carbonate can react to produce gas, which then promotes the release of the encapsulated drug. nih.gov Similarly, studies with lauryl sarcosinate-dodecyl sulfate catanionic vesicles have shown contrasting pH-dependent release profiles for different drugs, suggesting that these systems can be tailored for specific release patterns within the physiologically relevant pH range of 6.0-8.0. rsc.org

Gelation Behavior in Aqueo-Organic Mixtures

N-acyl amino acid surfactants, including sarcosinates, have been observed to form thermoreversible gels in aqueo-organic mixtures. nih.gov This gelation behavior is influenced by intermolecular interactions, such as hydrogen bonding between the amide groups in the surfactant molecules. nih.gov

The process typically involves heating the surfactant in the aqueo-organic mixture followed by cooling to induce gel formation. nih.gov The minimum concentration of the surfactant required for gelation, known as the minimum gelation concentration (MGC), is a key parameter used to characterize the gelling ability.

Molecular Packing and Morphology of Gels

The structure and properties of these gels are determined by the molecular packing of the surfactant molecules. nih.gov Techniques such as microscopy are used to study the morphology of the gel network. nih.gov The difference in the head-group structure of N-acyl amino acid surfactants can lead to variations in self-assembly, influencing whether they form micelles or vesicles in aqueous solutions, which in turn affects their gelation behavior. nih.gov For instance, the steric repulsion and hydrogen-bonding interactions at the head-group play a crucial role in the self-assembly process and the resulting gel morphology. nih.gov

Interaction with Other Formulating Agents

The performance of this compound in a formulation can be significantly influenced by its interaction with other agents. In personal care products, for example, sarcosinates are often combined with other surfactants to enhance properties like foaming and mildness. atamankimya.com

When combined with alkyl ether sulfates, sodium lauroyl sarcosinate shows synergistic effects and acts as a foam stabilizer. atamankimya.com The foaming behavior is also pH-dependent, with optimal performance often observed in slightly acidic conditions (pH 5.5-6.5). atamankimya.com

Cationic polymers are another class of ingredients that interact with anionic surfactants like this compound. This interaction can lead to the formation of a coacervate, which is beneficial for the deposition of active ingredients onto skin or hair. google.com The ratio of anionic surfactant to amphoteric surfactant is also a critical factor that can be adjusted to optimize the performance of the cleansing system. google.com Furthermore, sodium caproyl prolinate, a similar compound, has been shown to enhance the penetration of other active ingredients like niacinamide. rahn-group.com

Stability Studies in Diverse Formulation Matrices

The stability of formulations containing this compound is crucial for their shelf-life and efficacy. Stability testing is conducted under various conditions to ensure the product remains physically and chemically stable over time. googleapis.com

In toothpaste formulations, for example, the choice of abrasive and other ingredients can affect the stability and performance of the product. Studies have investigated the color stability and surface roughness of dental composites when exposed to different whitening toothpastes, highlighting the importance of formulation compatibility. researchgate.net The stability of vesicular drug delivery systems is also a key area of research, with factors like pH and the presence of other excipients influencing the integrity of the vesicles and the retention of the encapsulated drug. researchgate.net The use of specific suspending agents, such as ethylene (B1197577) glycol esters of fatty acids, can also contribute to the physical stability of a formulation. google.com

Toxicological and Safety Research Paradigms for N Acyl Sarcosinates

In Vitro Cytotoxicity Studies

In vitro cytotoxicity studies are fundamental in assessing the potential of a substance to cause cell damage or death. These tests are conducted on cells grown in a controlled laboratory environment.

The oral cavity is a primary area of exposure for N-acyl sarcosinates used in dentifrices and other oral care products. Therefore, studies often utilize human gingival fibroblasts (hGFs) to assess potential cytotoxic effects. mdpi.com Research has shown that eluates from materials containing related compounds can lead to a reduction in the viability of hGF-1 cells. mdpi.com The response of these cells is a critical indicator of a substance's biocompatibility in an oral environment. It has been noted that oral keratinocytes may show more resilience to noxious agents than fibroblasts in vitro. mdpi.com

A common method to quantify cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which, in most cases, correlates with the number of viable cells. nih.govjulkari.fi A decrease in MTT uptake indicates a reduction in cell viability. For instance, studies on various endodontic sealers have utilized the MTT assay on human gingival fibroblasts to determine their cytotoxic potential. uc.pt In the context of N-acyl sarcosinates, while they have been reported to be cytotoxic to Chinese hamster cells in culture, this is a general finding for surfactants. researchgate.netnih.gov The cytotoxicity is often evaluated in comparison to the critical micelle concentration (CMC), with substances showing high cytotoxicity typically having an IC50 (half-maximal inhibitory concentration) lower than their CMC. researchgate.net

Genotoxicity and Mutagenicity Research

Genotoxicity and mutagenicity assays are designed to detect the potential of a chemical to damage the genetic material of cells, which could lead to mutations and potentially cancer.

These assays evaluate the ability of a substance to cause structural changes in chromosomes. For the N-acyl sarcosinate category, several in vitro chromosomal aberration tests have been conducted. Sodium N-lauroylsarcosinate, a structurally related compound, did not show clastogenic activity (the ability to cause breaks in chromosomes) in vitro in mammalian cells. europa.euregulations.gov Specifically, in an in vitro mammalian chromosomal aberration assay using lymphocytes, Sodium Lauroyl Sarcosinate (96.2% pure) was not found to be genotoxic. cir-safety.orgregulations.gov Another study on a similar compound, while not clastogenic in the absence of metabolic activation, did show an increase in cells with aberrations in the presence of metabolic activation at the highest concentration tested. industrialchemicals.gov.au

The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. Multiple studies investigating the genetic toxicity of various N-acyl sarcosinates, including Sodium N-lauroylsarcosinate, have consistently shown negative results in the Ames test, both with and without metabolic activation. europa.euindustrialchemicals.gov.auindustrialchemicals.gov.au This indicates that these compounds are not mutagenic to the bacterial strains tested. researchgate.netnih.gov

Dermal and Ocular Irritation Research

These studies assess the potential of a substance to cause irritation upon contact with the skin or eyes.

N-acyl sarcosinates are generally considered to be non-irritating or only mildly irritating to human skin. researchgate.net However, they can enhance the penetration of other ingredients through the skin, a factor that requires consideration in product formulation. researchgate.netnih.govindustrialchemicals.gov.au For instance, a test substance containing approximately 25% of a notified chemical structurally similar to sodium caproyl sarcosinate was found to be irritating to the skin and eyes of rabbits. industrialchemicals.gov.au The severity of skin irritation is likely dependent on the concentration. industrialchemicals.gov.au

Regarding ocular irritation, direct contact with high concentrations of some anionic surfactants can cause severe corneal damage. researchgate.net Lower concentrations may lead to discomfort and corneal clouding. researchgate.net For Sodium N-lauroylsarcosinate, the effects on the eye are dependent on the concentration of the active substance. europa.eu At concentrations between 1% and 30%, it is classified as an eye irritant. europa.eu Ocular contact with products containing 5% of a related N-acyl sarcosinate derivative may cause significant eye irritation. industrialchemicals.gov.au

In Vitro Skin Corrosion Models (Reconstructed Human Epidermis)

The potential for a chemical to cause skin corrosion is evaluated using in vitro models of Reconstructed Human Epidermis (RHE), in line with OECD Test Guideline 431. senzagen.comoecd.org This method assesses whether a substance can cause irreversible damage to the skin. senzagen.com Research on Sodium Lauroyl Sarcosinate, a closely related compound, was conducted using an In Vitro Skin Corrosion Human Skin Model Test. In this study, the test material was applied to the RHE tissue, and cell viability was measured. The results indicated that Sodium Lauroyl Sarcosinate was non-corrosive to the reconstructed human epidermis. cir-safety.org This test is designed to identify corrosive materials by their ability to decrease cell viability below defined thresholds at specific exposure times. oecd.orgoecd.org

In Vivo Dermal Irritation Studies

In vivo studies are conducted to determine the potential of a substance to cause skin irritation upon direct application. According to a safety assessment by the US EPA, Sodium Lauroyl Sarcosinate did not cause skin irritation. federalregister.govregulations.gov This finding is supported by studies in rabbits where Sodium Lauroyl Sarcosinate was administered as a solution or pure powder and found to be non-irritating. cir-safety.org

Further supporting data comes from a surrogate chemical, Sodium Myristoyl Sarcosinate. An acute dermal study in rats with this compound resulted in a dermal LD50 of >2000 mg/kg. regulations.gov In this study, very slight erythema was observed in some animals, but it was fully reversible within five days. cir-safety.orgregulations.gov

Ocular Irritation Research

The potential for ocular irritation from N-acyl sarcosinates has been investigated through various studies with differing results based on concentration and the specific compound. The US EPA has reported that Sodium Lauroyl Sarcosinate caused minimal eye irritation. federalregister.govregulations.gov One study using a 5% aqueous solution of Sodium Lauroyl Sarcosinate in rabbits resulted in minimal conjunctival irritation with no apparent corneal damage. cir-safety.org

However, other studies indicate a potential for more significant irritation. Two in vivo eye irritation studies on Sodium Lauroyl Sarcosinate at concentrations of 10% and 30% demonstrated eye-irritating properties at both levels. europa.eu This suggests that concentrations above 30% could potentially cause severe eye damage. europa.eu Furthermore, an in vitro test on Sodium Myristoyl Sarcosinate found it to be a potential ocular corrosive or severe irritant. cir-safety.org A mixture containing Sodium Myristoyl Sarcosinate was also found to be extremely irritating to rabbit eyes. cir-safety.org

Dermal Sensitization Research

Dermal sensitization refers to the potential of a substance to induce an allergic skin response after repeated contact. Based on the available data for the sarcosinate category of compounds, no skin sensitization potential has been identified. europa.eu Specific studies on Sodium Lauroyl Sarcosinate have concluded that it is not a skin sensitizer. federalregister.govregulations.gov In a guinea pig study, a 0.01% aqueous solution of Sodium Lauroyl Sarcosinate was found to be non-sensitizing. cir-safety.org Clinical studies on humans using Sodium Lauroyl Sarcosinate at concentrations of 2-5% also found it to be non-irritating and non-sensitizing. cir-safety.org

Acute and Repeated Dose Toxicity Studies

Toxicological assessments include evaluating the effects of single (acute) and multiple (repeated) exposures to a substance through different routes, such as oral and inhalation.

Oral Toxicity Assessments (LD50, NOAEL)

Acute oral toxicity is typically measured by the LD50 value, which is the single dose expected to cause mortality in 50% of test animals. For N-acyl sarcosinates, the acute oral LD50 values vary across different studies and species. One assessment based on studies in rats reported an LD50 value between 300 and 2000 mg/kg of body weight. europa.eu A study in mice determined the acute oral LD50 to be 513 ± 211 mg/kg bw. europa.eu In contrast, other studies in rats have reported a low acute toxicity with an oral LD50 for Sodium Lauroyl Sarcosinate of >5000 mg/kg. cir-safety.orgregulations.gov

Interactive Table: Acute Oral LD50 Values for N-Acyl Sarcosinates

Test SubstanceSpeciesLD50 Value (mg/kg bw)Source
N-Acyl SarcosinateRat300 - 2000 europa.eu
N-Acyl SarcosinateMouse513 ± 211 europa.eu
Sodium Lauroyl SarcosinateRat>5000 cir-safety.orgregulations.gov
Sodium Lauroyl SarcosinateRat2175 regulations.gov

Interactive Table: Repeated Oral Dose Toxicity for Sodium Lauroyl Sarcosinate

Study DurationSpeciesKey FindingValue (mg/kg/day)Source
91 DaysRatNOEL (No-Observed-Effect Level)30 cir-safety.org
91 DaysRatNOAEL (Systemic Effects)250 cir-safety.org
2 YearsRatNOAEL1000 federalregister.govregulations.govindustrialchemicals.gov.au
Category Assessment-Overall NOAEL≥ 1000 europa.eueuropa.eu

Inhalation Toxicity Research (LC50)

The need for acute inhalation toxicity studies for this compound has been waived in some regulatory dossiers due to its low vapor pressure, which makes exposure via inhalation unlikely. europa.eu However, studies have been conducted on Sodium Lauroyl Sarcosinate. These tests, which measure the lethal concentration for 50% of animals (LC50), have produced varied results.

Two separate acute inhalation studies in rats reported different LC50 ranges: one found an LC50 between 0.05 and 0.5 mg/L, while another reported a range of 1 to 5 mg/L. federalregister.govregulations.gov The study yielding the lower range (0.05-0.5 mg/L) was a 4-hour nose-only exposure using the neat, pulverized substance (96.2% pure). cir-safety.orgeuropa.eu Based on these results, the neat material meets the criteria for classification as acutely toxic if inhaled. europa.eu Another study on an aqueous solution of Sodium Lauroyl Sarcosinate (34.5%) resulted in a higher LC50 value of 1 to 5 mg/L. cir-safety.orgeuropa.eu

Interactive Table: Acute Inhalation LC50 Values for Sodium Lauroyl Sarcosinate

Test Substance FormSpeciesLC50 Value (mg/L air, 4-hr exposure)Source
Neat, pulverized (96.2% pure)Rat0.05 - 0.5 cir-safety.orgfederalregister.goveuropa.eu
Aqueous Solution (34.5%)Rat1 - 5 cir-safety.orgfederalregister.goveuropa.eu

Studies on Organ-Specific Effects (e.g., Gastric Irritation)

Research on the organ-specific effects of N-acyl sarcosinates has primarily focused on gastric irritation following oral administration. In studies involving repeated high-dose dietary exposure of sodium lauroyl sarcosinate to rats over periods of up to two years, minor irritation to the stomach was observed. regulations.govfederalregister.gov This was characterized by minor hyperplasia of the stratified squamous epithelium and excess keratin (B1170402) formation in the stomach mucosa at high doses. industrialchemicals.gov.au

When administered by gavage, which involves direct delivery into the stomach, the effects were more pronounced. regulations.govfederalregister.gov These included a thickening of the stomach wall, yellow discoloration of the non-glandular gastric mucosa, and more severe instances of squamous cell hyperplasia, hyperkeratosis/parakeratosis, inflammation, and edema of the non-glandular gastric mucosa. regulations.govfederalregister.govcir-safety.org Despite these localized gastric effects, systemic effects of sodium lauroyl sarcosinate were not observed in the available animal studies. regulations.govfederalregister.gov

A 90-day gavage study in rats established a No-Observed-Effect Level (NOEL) and a Lowest-Observed-Adverse-Effect-Level (LOAEL) for local gastric effects. cir-safety.orgcir-safety.org

Study ParameterFinding
Test Substance Sodium Lauroyl Sarcosinate
Route of Administration Oral (dietary and gavage)
Observed Effects (High Dose, Dietary) Minor stomach irritation, minor hyperplasia, excess keratin formation. regulations.govfederalregister.govindustrialchemicals.gov.au
Observed Effects (Gavage) Increased stomach wall thickness, yellow discoloration of mucosa, severe squamous cell hyperplasia, hyperkeratosis/parakeratosis, inflammation, edema. regulations.govfederalregister.govcir-safety.org
Systemic Effects Not observed. regulations.govfederalregister.gov

Reproductive and Developmental Toxicity Research

The reproductive and developmental toxicity of N-acyl sarcosinates has been investigated through studies on sodium lauroyl sarcosinate. In a two-year oral toxicity study in rats, the feeding of up to 1000 mg/kg/day of sodium lauroyl sarcosinate did not result in adverse effects on fertility. cir-safety.orggovinfo.gov

A prenatal developmental toxicity study in rats, following OECD Guideline 414, involved dosing pregnant rats by gavage with up to 250 mg/kg/day of sodium lauroyl sarcosinate during gestation days 5-10. cir-safety.org The results showed no evidence of embryotoxicity or teratogenicity. cir-safety.orgregulations.gov While maternal toxicity was observed at higher doses, no adverse effects on the development of the fetus were reported. regulations.gov Based on these findings, it is concluded that sarcosines and sarcosinates are not of concern regarding toxicity to reproduction. europa.eu

Study TypeTest SubstanceKey Findings
Fertility Study (2-year oral) Sodium Lauroyl SarcosinateNo adverse effects on fertility observed. cir-safety.orggovinfo.gov
Prenatal Developmental Toxicity (OECD 414) Sodium Lauroyl SarcosinateNo evidence of embryotoxicity or teratogenicity. cir-safety.orgregulations.gov

Immunotoxicity and Neurotoxicity Assessments

Based on the available data for sodium lauroyl sarcosinate, there is no indication that it is immunotoxic or neurotoxic. regulations.gov The United States Environmental Protection Agency (EPA) has stated that based on available data, sodium lauroyl sarcosinate is not expected to be neurotoxic. regulations.govfederalregister.gov Furthermore, no evidence of neuropathological changes was reported in any of the available toxicological studies. regulations.govfederalregister.gov The lack of adverse effects in these areas suggests that N-acyl sarcosinates, as a class, are unlikely to pose a risk for immunotoxicity or neurotoxicity. regulations.gov

Formation and Analysis of N-Nitroso Compounds in Sarcosinate Systems

A significant safety consideration for all N-acyl sarcosinates is the potential for the formation of N-nitroso compounds, specifically N-nitrososarcosine. cir-safety.orgnih.gov Sarcosine (B1681465), a precursor in the synthesis of N-acyl sarcosinates, can react with nitrosating agents, such as nitrites or nitrogen oxides, under acidic conditions to form N-nitrososarcosine. cir-safety.orgmz-at.denih.gov N-nitrososarcosine is recognized as a known animal carcinogen. cir-safety.orgnih.gov

This potential for nitrosation has led to the recommendation that N-acyl sarcosinates should not be used in cosmetic products where N-nitroso compounds can be formed. cir-safety.orgnih.govnih.gov The formation of N-nitrosamines is a concern in various consumer products, and analytical methods have been developed to detect their presence. mz-at.denih.gov These methods often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify specific nitrosamines, including those that could potentially form in sarcosinate-containing formulations. mz-at.denih.govnih.gov

The reaction to form N-nitrososarcosine can occur when sarcosine comes into contact with sodium nitrite (B80452) in an acidic solution or by passing nitrous acid fumes through a sarcosine solution. cir-safety.org Given that N-nitrososarcosine has been detected in various products and can be formed endogenously, its potential presence in formulations containing sarcosinates is a critical aspect of safety assessments. mdpi.com

TopicKey Points
Precursor Reaction Sarcosine can react with nitrosating agents to form N-nitrososarcosine. cir-safety.orgmz-at.denih.gov
Health Concern N-nitrososarcosine is a known animal carcinogen. cir-safety.orgnih.gov
Regulatory Stance Recommended to avoid use in cosmetic products where N-nitroso compounds may form. cir-safety.orgnih.govnih.gov
Analytical Detection GC-MS and LC-MS are used to detect and quantify N-nitrosamines in products. mz-at.denih.govnih.gov

Comparative Academic Studies of Sodium Caproyl Sarcosinate with Other Surfactants

Comparison of Surface Activity and Aggregation Behavior

The effectiveness of a surfactant is often determined by its ability to reduce surface tension and form aggregates (micelles) at a low concentration. These properties are quantified by the critical micelle concentration (CMC) and the surface tension at the CMC (γcmc).

Sodium Dodecyl Sulfate (B86663) (SDS) is a conventional anionic surfactant widely used as a benchmark in surfactant studies. Comparative studies have shown that N-acyl sarcosinates, including derivatives similar to sodium caproyl sarcosinate, exhibit superior surface activity. For instance, sodium cocoyl alaninate (B8444949) (SCA), another amino acid-based surfactant, demonstrates a higher surface tension reduction efficiency and effectiveness compared to SDS. researchgate.net Specifically, SCA has a surface tension reduction efficiency of 2.74 and a γcmc of 40.79 mN/m, while SDS has values of 2.51 and 32.5 mN/m, respectively, indicating that SCA is more surface-active. researchgate.net

N-acyl sarcosinates, such as sodium lauroyl sarcosinate (a longer-chain homolog of this compound), are known to have low critical micelle concentrations (CMC), which is indicative of high surface activity. whiterose.ac.uk While direct comparisons of this compound with SDS are limited in the provided results, the general trend for N-acyl sarcosinates suggests favorable surface-active properties. Studies on sodium lauroyl sarcosine (B1681465) (Sarkosyl) indicate a CMC range of 9.5–15 mM. nih.gov

Table 1: Comparison of Surface Activity Parameters of N-Acyl Sarcosinates and SDS

SurfactantCritical Micelle Concentration (CMC)Surface Tension at CMC (γcmc)Reference
Sodium Cocoyl Alaninate (SCA)-40.79 mN/m researchgate.net
Sodium Dodecyl Sulfate (SDS)8.2 mM in water32.5 mN/m researchgate.netnih.gov
Sodium Lauroyl Sarcosine (Sarkosyl)9.5–15 mM- nih.gov

A detailed comparison between two closely related N-acyl amino acid surfactants, sodium N-lauroyl sarcosinate (SLS) and sodium N-lauroyl glycinate (B8599266) (SLG), highlights the role of the head-group structure in their self-assembly behavior. While both are derived from amino acids, the N-methyl group in sarcosinate introduces steric hindrance. iitkgp.ac.in This structural difference leads to distinct aggregation patterns; SLS tends to form small, spherical micelles, whereas SLG can form unilamellar vesicles. iitkgp.ac.innih.gov

Studies have shown that aggregate formation is more favored in SLG, which exhibits a slightly lower CMC value than SLS. iitkgp.ac.in The packing of surfactant molecules at the interface is also affected, with SLG showing a smaller minimum area per molecule (Amin), indicating tighter packing compared to SLS. iitkgp.ac.in This tighter packing is attributed to the absence of the N-methyl group, which allows for stronger hydrogen-bonding interactions.

Table 2: Comparison of Self-Assembly Properties of Sodium N-Lauroyl Sarcosinate and Sodium N-Lauroyl Glycinate

PropertySodium N-Lauroyl Sarcosinate (SLS)Sodium N-Lauroyl Glycinate (SLG)Reference
Aggregate StructureSmall spherical micellesUnilamellar vesicles iitkgp.ac.innih.gov
Critical Micelle Concentration (CMC)Slightly higher than SLGSlightly lower than SLS iitkgp.ac.in
Minimum Area per Molecule (Amin)Higher (less tight packing)Lower (tighter packing) iitkgp.ac.in

Amino acid-based surfactants, as a class, are recognized for their excellent surface properties, often superior to their conventional counterparts. academie-sciences.frcsic.es They generally exhibit lower CMC values, which is a result of increased hydrophobicity with longer alkyl chains and the potential for hydrogen bonding between the head groups. whiterose.ac.ukresearchgate.net The structural diversity of amino acids allows for the synthesis of anionic, cationic, and zwitterionic surfactants with tailored properties. researchgate.net

Compared to conventional surfactants, those based on amino acids are noted for their multifunctionality, low toxicity, and derivation from renewable resources. whiterose.ac.ukub.edu Their enhanced solubility and adsorption characteristics are attributed to the presence of the amido linkage in their structure. scirp.org

Comparative Biological Activity Studies

The biological activity of surfactants, particularly their cytotoxicity and antimicrobial efficacy, is a critical aspect of their application in personal care and pharmaceutical products.

Sodium Lauryl Sulfate (SLS) is known for its potential to cause skin and eye irritation. beautyinsightshub.comechemi.com In contrast, amino acid-based surfactants like sodium lauroyl sarcosinate are generally considered to be milder and less irritating. echemi.comtichemindustry.com

In vitro studies on human gingival fibroblast cells have demonstrated that toothpastes containing SLS show significantly more toxic effects compared to those with sodium lauroyl sarcosinate. researchgate.netnih.govmedicaljournalssweden.se While toothpastes with SLS exhibited cell viability below 70% even at high dilutions, a toothpaste containing sodium lauroyl sarcosinate (and no SLS) showed 90% cell viability at a 1:32 dilution. nih.govmedicaljournalssweden.se A safety assessment published in the International Journal of Toxicology concluded that sodium lauroyl sarcosinate is not expected to be toxic or harmful and lacks mutagenic, irritating, or sensitizing effects. tichemindustry.com

Table 3: Cytotoxicity Comparison of Toothpastes Containing SLS and Sodium Lauroyl Sarcosinate on Human Gingival Fibroblast (HGF-1) Cells

Toothpaste SurfactantCell Viability at 1:32 DilutionReference
Sodium Lauryl Sulfate (SLS)< 70% nih.govmedicaljournalssweden.se
Sodium Lauroyl Sarcosinate (without SLS)90% nih.govmedicaljournalssweden.se

Amino acid-based surfactants can be designed to possess significant antimicrobial activity. ub.edu Cationic amino acid-based surfactants, in particular, are being explored as alternatives to conventional antimicrobial agents due to their mode of action against microorganisms and a lower likelihood of inducing resistance. ub.edu

Studies have shown that both SLS and sodium lauroyl sarcosinate can contribute to the antimicrobial effects of toothpaste formulations. researchgate.netnih.govmedicaljournalssweden.se Toothpastes containing either of these surfactants showed antimicrobial activity against S. mutans, S. aureus, and C. albicans. researchgate.netnih.gov It has been noted that sodium lauroyl sarcosinate exhibits protein-denaturing capabilities, which contributes to its antibacterial benefits in personal care products. baischem.com

Comparative Environmental Profile Assessments

Standardized tests, such as the OECD 301 series, are used to assess the "ready biodegradability" of chemical substances in an aerobic aqueous environment. erasm.org For a substance to be classified as readily biodegradable, it must typically achieve at least 60% degradation to carbon dioxide and water within a 28-day test period, often with the majority of this degradation occurring within a 10-day window. erasm.org

Research and regulatory data confirm that surfactants based on acyl sarcosinates meet this standard. For instance, sodium lauroyl sarcosinate, a widely studied analogue of this compound, is classified as readily biodegradable based on the results of the OECD 301E Modified OECD Screening Test. scribd.com This classification is supported by various manufacturer and regulatory documents which consistently categorize sarcosinate surfactants as eco-friendly alternatives to some traditional surfactants. elchemy.comcrodahomecare.com

When compared to other commonly used surfactants in the personal care and detergent industries, acyl sarcosinates hold a strong position regarding their environmental profile. Many modern surfactants are designed for biodegradability, but the degree and readiness can vary.

Sodium Laureth Sulfate (SLES) , a common anionic surfactant, is also assessed as readily biodegradable in its REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) registration dossier. However, it has been noted that regulatory bodies like the European Chemicals Agency (ECHA) have requested additional data to fully substantiate the reliability of the initial test results for SLES. europa.eu

Cocamidopropyl Betaine (B1666868) (CAPB) , a popular amphoteric surfactant, is also considered readily biodegradable. puracy.com Data from safety assessments indicate it passes ready biodegradability tests, such as the OECD 301F guideline, breaking down within the standard 28-day period. puracy.comhdsupplysolutions.com

The following table provides a comparative summary of the biodegradability profiles of these surfactants based on available data.

Interactive Data Table: Comparative Biodegradability of Surfactants

Compound NameSurfactant TypeBiodegradability ClassificationTest Method Cited
Sodium Lauroyl SarcosinateAnionic (Acyl Sarcosinate)Readily BiodegradableOECD 301E scribd.com
Sodium Laureth Sulfate (SLES)Anionic (Alkyl Ether Sulfate)Readily BiodegradableOECD 301 Series* europa.eu
Cocamidopropyl Betaine (CAPB)AmphotericReadily BiodegradableOECD 301F puracy.comhdsupplysolutions.com

*Note: While classified as readily biodegradable, further data has been requested by ECHA to confirm the assessment for SLES. europa.eu

Future Research Directions and Emerging Scholarly Applications

Exploration of Novel Sarcosinate Derivatives for Targeted Applications

Future research is heavily focused on moving beyond standard sarcosinates to create novel derivatives with tailored properties. The fundamental structure of N-acyl sarcosinates, featuring a hydrophobic fatty acid tail and a hydrophilic amino acid headgroup, provides a versatile scaffold for chemical modification.

Detailed research findings indicate that the relationship between the molecular structure of these surfactants and their physicochemical properties is a key area of investigation. mdpi.com For instance, modifying the length and saturation of the hydrophobic alkyl chain directly influences properties such as critical micelle concentration (CMC) and surface tension. mdpi.com Shorter chains, like the caproyl (C6) group in sodium caproyl sarcosinate, result in a higher CMC compared to longer-chain analogues like sodium lauroyl sarcosinate (C12). nih.gov This tunability allows for the design of surfactants optimized for specific functions, such as emulsification, foaming, or solubilization.

A significant emerging application is in the field of targeted delivery systems. Researchers are exploring the formation of specialized aggregates, such as pH-sensitive vesicles, by combining sarcosinate surfactants with other amphiphilic molecules. nih.gov For example, catanionic vesicles formed from mixtures of lauryl sarcosinate and sodium dodecyl sulfate (B86663) have demonstrated potential for the controlled entrapment and release of pharmaceutical agents. researchgate.net Future work could involve designing this compound-based systems that respond to specific biological triggers. Furthermore, the hydrophilic headgroup of the sarcosinate can be functionalized, for instance, with carbohydrate moieties, to create glycosylated materials capable of targeted binding to specific cell surface receptors, a strategy well-established in advanced drug delivery. schizophrenia.com

Table 1: Potential Modifications of Sarcosinate Structure for Targeted Applications
Structural ModificationAnticipated Change in PropertyPotential Targeted ApplicationSupporting Rationale
Varying Alkyl Chain Length (e.g., C6, C8, C12, C18)Alters CMC, hydrophobicity, and micelle sizeOptimized solubilization for specific drugsStructure-property relationship studies show clear links between chain length and surface activity. mdpi.com
Introducing Unsaturation or Branching in Alkyl ChainIncreases fluidity of micellar core; alters packingEnhanced delivery of bulky hydrophobic moleculesModifications to the hydrophobic tail can change the geometry and dynamics of self-assembly.
Functionalizing the Carboxylate Headgroup (e.g., glycosylation)Introduces specific biological recognition capabilitiesTargeted delivery to cancer cells via lectin bindingGlycosylation is a known strategy for creating targeted drug delivery carriers. schizophrenia.com
Formation of Catanionic Vesicles with Oppositely Charged SurfactantsCreates stable, pH-responsive bilayer structuresTriggered release of therapeutics in specific tissuesMixed surfactant systems can form vesicles capable of efficient drug entrapment and release. researchgate.net

Advanced Mechanistic Studies on Biological Interactions

A deeper understanding of the molecular mechanisms through which this compound and its analogues interact with biological systems is crucial for developing advanced applications. Future research will increasingly employ sophisticated biophysical techniques to probe these interactions at the cellular and subcellular levels.

The primary biological interface for surfactants is the cell membrane. Like other detergents, sarcosinates are amphiphilic molecules that can insert into and disrupt the phospholipid bilayer, which can lead to membrane solubilization and cell lysis at sufficient concentrations. mdpi.comresearchgate.net Advanced mechanistic studies aim to move beyond this general understanding to elucidate the specific effects of N-acyl sarcosinates on membrane components. Research on the closely related sodium lauroyl sarcosinate has shown that it can significantly impact the skin's lipidome, leading to a decrease in vital ceramides, and also alter the composition of the skin's prokaryotic microbiome. nih.gov Future studies on this compound will likely investigate how its shorter alkyl chain modulates these effects, potentially leading to milder interactions with the skin barrier.

Another critical area is the interaction with proteins. N-acyl sarcosinates are known to be effective protein solubilizing agents, particularly for hydrophobic membrane proteins, which is a key application in biochemical research. nih.gov The mechanism involves the formation of micelles that encapsulate the hydrophobic regions of proteins, allowing them to be studied in aqueous solutions. nih.gov Advanced studies will focus on the thermodynamics and kinetics of these interactions, exploring how surfactant concentration, aggregation state, and molecular structure influence protein conformation and function.

Table 2: Summary of Biological Interactions and Future Research Focus
Biological TargetObserved Interaction/MechanismAdvanced Research FocusInvestigative Techniques
Cell Membranes (General)Insertion into the lipid bilayer, disruption, and potential solubilization. mdpi.comresearchgate.netQuantifying the impact of alkyl chain length on membrane fluidity and integrity.Differential Scanning Calorimetry (DSC), Molecular Dynamics (MD) Simulations.
Stratum Corneum (Skin Barrier)Extraction of intercellular lipids (e.g., ceramides), alteration of skin polarity. nih.govnih.govCorrelating specific lipidome changes with surfactant structure and concentration.Liquid Chromatography-Mass Spectrometry (LC-MS) based lipidomics, In-vitro skin impedance measurements. nih.govnih.gov
Skin MicrobiomeShifts in the diversity and structure of bacterial communities upon exposure. nih.govUnderstanding species-specific sensitivity to different sarcosinate derivatives.16S rDNA and ITS amplicon sequencing. nih.gov
ProteinsBinding to and solubilization of hydrophobic proteins, particularly membrane proteins. nih.govStudying the effect on protein folding, stability, and enzymatic activity.Isothermal Titration Calorimetry (ITC), Circular Dichroism (CD) Spectroscopy.

Sustainable Production Methodologies and Green Chemistry Principles in Sarcosinate Synthesis

The chemical industry is undergoing a significant shift towards more sustainable and environmentally benign processes. The synthesis of surfactants like this compound is a key area for the application of green chemistry principles, focusing on reducing waste, minimizing hazardous substances, and utilizing renewable resources.

The conventional industrial synthesis of N-acyl sarcosinates is the Schotten-Baumann reaction, which typically involves reacting a fatty acyl chloride with sarcosine (B1681465) under alkaline conditions. researchgate.netschizophrenia.com This method, while effective, presents several environmental and safety challenges, including the use of hazardous reagents like thionyl chloride or phosgene (B1210022) to produce the acyl chloride and the generation of stoichiometric amounts of salt byproduct (e.g., sodium chloride). schizophrenia.comnih.gov

Future research is intensely focused on developing greener alternatives. The most promising of these is enzymatic synthesis. Biocatalysis using enzymes such as lipases, proteases, or aminoacylases to form the amide bond offers numerous advantages. mdpi.comresearchgate.netschizophrenia.com These reactions can be performed under mild conditions (neutral pH, lower temperatures), exhibit high specificity, and avoid the use of harsh chemicals, thereby generating significantly less waste. mdpi.comnih.gov Solvent-free reaction systems, where the fatty acid substrate itself acts as the reaction medium, further enhance the environmental profile of the process. nih.gov

Another core principle of green chemistry is the use of renewable feedstocks. nih.gov The fatty acid component of this compound (caproic acid) can be sourced from renewable vegetable oils and other forms of biomass rather than petrochemicals. nih.govnih.govsciety.org Patents describe methods for synthesizing fatty acyl sarcosinates directly from fatty acid methyl esters derived from natural oils, improving atom economy and simplifying the process. nih.gov The integration of biocatalysis with renewable feedstocks represents the ultimate goal for a fully sustainable production cycle for sarcosinate surfactants.

Table 3: Comparison of Synthesis Methodologies for N-Acyl Sarcosinates
Green Chemistry PrincipleConventional Schotten-Baumann SynthesisEmerging Enzymatic Synthesis
Waste Prevention Low: Generates significant salt byproduct (e.g., NaCl).High: Minimal byproduct formation (e.g., water or alcohol). nih.gov
Atom Economy Moderate: Not all atoms from reagents are incorporated into the final product.High: Condensation reaction with high atom efficiency.
Use of Hazardous Substances High: Requires hazardous reagents like thionyl chloride or phosgene. schizophrenia.comnih.govLow: Uses biodegradable enzymes as catalysts under mild conditions. mdpi.com
Energy Efficiency Moderate: May require energy for reagent synthesis and purification.High: Reactions proceed at or near ambient temperature and pressure.
Use of Renewable Feedstocks Possible: Can use fatty acids from oleochemical sources.Ideal: Well-suited for direct use of renewable fatty acids and their esters. nih.gov
Catalysis Stoichiometric: Uses stoichiometric amounts of base for neutralization.Catalytic: Uses small amounts of recyclable enzymes. nih.gov

Development of Analytical Techniques for Complex Matrices

The increasing use of this compound in diverse formulations, from cosmetics to biological research, necessitates the development of robust and sensitive analytical techniques for its detection and quantification in complex matrices. Future research in this area will focus on enhancing selectivity, lowering detection limits, and improving efficiency to handle matrices like personal care products, environmental samples, and biological fluids.

Chromatography is the cornerstone of surfactant analysis. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating N-acyl sarcosinates from other ingredients in a formulation. nih.govsciety.org However, since sarcosinates lack a strong native chromophore, detection can be challenging. While UV detection is sometimes used, more universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often preferred for their ability to detect analytes without a chromophore. sciety.org Gas Chromatography (GC) is another viable option, but it requires chemical derivatization (e.g., silylation) to convert the non-volatile sarcosinate into a form suitable for analysis. mdpi.comnih.gov

The gold standard for sensitive and specific analysis, particularly in complex biological matrices like plasma, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). clinicaltrials.govnih.gov This technique combines the powerful separation of HPLC with the precise mass identification of MS, allowing for unambiguous quantification of the target analyte even at very low concentrations. nih.govclinicaltrials.gov The development of LC-MS/MS methods faces challenges such as poor retention of polar analytes on standard reversed-phase columns and matrix effects, where other components in the sample interfere with the ionization of the analyte. clinicaltrials.gov Future research will focus on novel chromatographic columns, advanced sample preparation techniques (e.g., solid-phase extraction), and derivatization strategies to overcome these hurdles and enable reliable, high-throughput analysis. nih.govnih.gov

Table 4: Analytical Techniques for the Determination of Sarcosinates
TechniquePrincipleApplication for SarcosinatesAdvantagesLimitations
HPLC-UV Separation by liquid chromatography, detection by UV absorbance.Quantification in simpler cosmetic formulations. nih.govWidely available, robust.Low sensitivity for sarcosinates due to weak chromophore. sciety.org
HPLC with Universal Detection (CAD/ELSD) Separation by LC, detection based on aerosol particle formation.Analysis of surfactant mixtures and formulations without UV-active components. sciety.orgNear-universal detection, gradient compatible.Non-linear response (ELSD), lower sensitivity than MS. sciety.org
Gas Chromatography (GC-FID) Separation of volatile compounds, detection by flame ionization.Quantification after chemical derivatization to increase volatility. nih.govHigh resolution and sensitivity.Requires a separate derivatization step, destructive. nih.gov
LC-MS/MS Separation by LC, detection by mass-to-charge ratio after ionization and fragmentation.Trace quantification in complex matrices like biological fluids and environmental samples. clinicaltrials.govnih.govHighest sensitivity and specificity, structural confirmation.Susceptible to matrix effects, higher equipment cost. clinicaltrials.gov
Thin-Layer Chromatography (TLC) Separation on a solid phase plate.Qualitative identification and separation of surfactant classes. nih.govSimple, low cost, rapid screening.Primarily qualitative, lower resolution than HPLC/GC.

Integration of this compound in Biocatalysis and Green Synthesis

The principles of green chemistry increasingly guide the design of new chemical processes, with a strong emphasis on replacing hazardous organic solvents with water. This compound and other surfactants are poised to play a crucial role in this transition through the concept of micellar catalysis.

In aqueous solutions above their critical micelle concentration (CMC), surfactant molecules self-assemble into spherical aggregates called micelles. These structures possess a hydrophobic core and a hydrophilic surface. This unique microenvironment can act as a "nanoreactor," solubilizing non-polar organic reactants in the core, thereby enabling reactions to occur efficiently in a bulk aqueous phase. researchgate.netnih.gov This approach avoids the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. Micellar catalysis can significantly enhance reaction rates by concentrating reactants within the small volume of the micelle, a phenomenon that mimics the active site of an enzyme. researchgate.netnih.gov

The integration of this compound in biocatalysis—reactions catalyzed by enzymes—is a particularly promising frontier. While high concentrations of surfactants can denature enzymes, careful selection of the surfactant and reaction conditions can be beneficial. nih.gov The solubilizing properties of sarcosinates can be harnessed to increase the bioavailability of hydrophobic substrates for enzymes in an aqueous medium. nih.gov Furthermore, the interaction between surfactants and enzymes is complex; some studies suggest that certain surfactants can even stabilize enzyme structures under specific conditions. nih.gov Future research will explore the use of this compound to create optimal microenvironments for enzymatic reactions, combining the benefits of biocatalysis with the green advantages of an aqueous reaction medium.

Table 5: Roles of this compound in Green Synthesis and Biocatalysis
RoleMechanism of ActionAdvantage in Green Chemistry
Aqueous Reaction Medium (Micellar Catalysis) Forms micelles that act as nanoreactors, solubilizing hydrophobic reactants in water. researchgate.netReplaces volatile organic solvents (VOCs), reducing pollution and process hazards. nih.gov
Reaction Rate Accelerator Increases the effective concentration of reactants by confining them within the micellar core. nih.govImproves energy efficiency by allowing reactions to proceed faster or at lower temperatures. researchgate.net
Substrate Solubilizer for Biocatalysis Increases the solubility of poorly water-soluble substrates, making them accessible to enzymes in an aqueous phase.Enables a wider range of enzymatic transformations for hydrophobic compounds.
Potential Enzyme Stabilizer May protect enzymes from denaturation under certain conditions through specific molecular interactions. nih.govmdpi.comEnhances the operational lifetime and reusability of biocatalysts.

Investigation of Sarcosinate as a Biomarker or Therapeutic Agent in Neurological Research

Research into the neurological effects of sarcosine (N-methylglycine), the parent amino acid of sarcosinates, has identified it as a promising therapeutic agent, while the broader class of N-acyl amino acids is being explored for neuromodulatory roles. It is crucial to distinguish between the effects of sarcosine itself and its N-acyl derivatives like this compound.

Sarcosine (N-methylglycine) as a Therapeutic Agent: A significant body of research has focused on sarcosine for its potential in treating neurological disorders, particularly schizophrenia. schizophrenia.comnih.gov The primary mechanism of action is its role as an inhibitor of the type 1 glycine (B1666218) transporter (GlyT1). nih.govnih.gov By inhibiting GlyT1, sarcosine increases the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Enhancing NMDA receptor function through this mechanism has been shown to ameliorate the negative and cognitive symptoms associated with schizophrenia in numerous clinical trials. mdpi.comnih.govnih.gov Studies have demonstrated that sarcosine can reverse NMDA receptor hypofunction and alleviate associated behavioral deficits in animal models. nih.govnih.gov

Future Investigation of N-Acyl Sarcosinates: While the neurological effects of sarcosine are well-documented, the role of N-acyl sarcosinates is a nascent and largely unexplored field. These surfactant molecules are structurally distinct from sarcosine, possessing a long fatty acid tail that imparts amphiphilic properties. This structure places them within a larger class of endogenous signaling molecules known as N-acyl amino acids (NAANs). nih.govnih.gov Research has shown that various NAANs can act as neuromodulators, interacting with G protein-coupled receptors (GPCRs), ion channels, and transporters. nih.govnih.gov

Given their amphiphilic nature, N-acyl sarcosinates like this compound have the potential to interact with neuronal cell membranes and membrane-bound proteins. This opens a speculative but intriguing avenue of research: could these compounds exhibit novel neuromodulatory activity? Future investigations could explore whether N-acyl sarcosinates can influence neuronal signaling, either directly or by modulating the activity of membrane proteins. Their ability to cross biological barriers, a property often sought in drug development, also makes them interesting candidates for investigation as potential carriers for delivering therapeutic agents to the central nervous system.

Table 6: Sarcosine and N-Acyl Sarcosinates in Neurological Research
Compound ClassCompound ExampleEstablished/Investigated Neurological RoleMechanism of ActionFuture Research Direction
Amino Acid Sarcosine (N-methylglycine)Therapeutic agent for schizophrenia. researchgate.netnih.govGlyT1 inhibitor; enhances NMDA receptor function by increasing synaptic glycine. nih.govnih.govFurther clinical trials; exploration for other conditions involving NMDA receptor hypofunction.
N-Acyl Amino Acid (Surfactant) This compoundCurrently unexplored.Hypothetical: Interaction with neuronal membranes and proteins due to amphiphilic structure.Screening for neuromodulatory activity on ion channels or GPCRs; investigation as a potential CNS drug delivery vehicle. nih.gov

Q & A

Q. What established laboratory synthesis protocols are available for Sodium caproyl sarcosinate, and how can purity be ensured post-synthesis?

this compound is synthesized by reacting caproyl chloride with N-methylglycine (sarcosine) in a molar ratio of 1:1.2 under nitrogen atmosphere at 25–30°C for 4–6 hours. The product is purified via filtration and vacuum drying. Purity validation involves HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient) with retention time comparison to certified standards. Impurity thresholds (e.g., residual sarcosine <0.5%) should adhere to pharmacopeial guidelines .

Table 1: Key Synthesis Parameters

ParameterCondition
Molar ratio1:1.2 (caproyl chloride:sarcosine)
Reaction temperature25–30°C
Purification methodFiltration, vacuum drying
Purity assayHPLC (C18 column, 0.1% TFA)

Q. Which analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase HPLC (e.g., Agilent Poroshell 120 EC-C18 column) and capillary electrophoresis (CE) are widely used. For HPLC, a UV detector at 210 nm and a mobile phase of acetonitrile:phosphate buffer (pH 3.0) yield a retention time of ~2.1 minutes for sarcosine derivatives. CE with UV detection at 200 nm and 30 mM borate buffer (pH 9.2) provides high resolution for charged species. Method validation should include linearity (R² >0.99), limit of detection (LOD <0.1 µg/mL), and recovery rates (95–105%) .

Q. How does this compound enhance biosensor sensitivity for sarcosine detection in clinical samples?

The compound acts as a stabilizing agent in enzyme-based biosensors. Immobilizing sarcosine oxidase on electrodes with 0.5% this compound improves signal-to-noise ratios by reducing non-specific binding. Calibration curves using spiked serum samples show linear ranges of 0.1–10 µM, with a detection limit of 0.05 µM. Cross-reactivity with structurally similar metabolites (e.g., glycine) should be tested via competitive ELISA .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations for protein solubilization without compromising structural integrity?

Conduct dose-response experiments using varying detergent concentrations (0.1–2.0% w/v) in buffer systems (e.g., Tris-HCl, pH 7.4). Monitor protein stability via circular dichroism (CD) spectroscopy and SDS-PAGE. For example, 0.8% this compound solubilizes membrane proteins while maintaining >90% α-helical content, whereas concentrations >1.2% induce denaturation. Sarkosyl-resistant proteins (e.g., amyloid aggregates) require parallel SDS-PAGE comparisons .

Q. What strategies resolve contradictions in data on this compound’s interactions with lipid bilayers?

Conflicting results (e.g., enhanced vs. inhibited membrane permeability) may arise from differences in lipid composition (e.g., phosphatidylcholine vs. cholesterol-rich bilayers). Use fluorescence quenching assays with Laurdan probes to quantify membrane fluidity changes. Molecular dynamics simulations (20 ns trajectories) can clarify detergent localization (headgroup vs. acyl chain regions). Replicate studies in >3 independent lipid preparations to assess variability .

Q. How do physicochemical properties of this compound influence its efficacy in sodium-ion battery electrolytes?

The sodium ion mobility and electrolyte stability depend on the critical micelle concentration (CMC) and dielectric constant. Electrochemical impedance spectroscopy (EIS) reveals ionic conductivities of ~5 mS/cm at 1.5% detergent concentration. FTIR spectra show strong coordination between Na⁺ ions and sarcosinate carbonyl groups (peak shift from 1650 cm⁻¹ to 1635 cm⁻¹). Compare with sodium lauroyl sarcosinate to assess chain-length effects on conductivity .

Table 2: Key Electrolyte Performance Metrics

PropertyThis compound (1.5%)Sodium Lauroyl Sarcosinate (1.5%)
Ionic conductivity5.2 mS/cm4.8 mS/cm
Thermal stabilityStable up to 120°CStable up to 110°C
CMC0.8 mM0.5 mM

Q. What experimental controls are critical when studying this compound’s impact on cell viability and gene expression?

Include detergent-free controls and dose-matched inert surfactants (e.g., Tween-20). For viability assays (MTT/CCK-8), pre-treat cells for 24 hours with 0.1–1.0% detergent and normalize to untreated samples. RNA-seq data should be validated via qPCR (≥3 housekeeping genes) and checked for detergent-induced RNA degradation (Bioanalyzer RIN >8.0). Account for batch effects by randomizing treatment groups across cell passages .

Methodological and Reproducibility Considerations

Q. How should researchers validate HPLC methods for this compound in complex matrices like fermentation broths?

Spike recovery tests in broth samples (n=6) at low (0.5 µg/mL), medium (5 µg/mL), and high (50 µg/mL) concentrations. Adjust mobile phase pH to 2.5–3.0 to minimize matrix interference. For peak identification, use MS/MS fragmentation (m/z 265 → 143 for sarcosinate). Inter-laboratory validation via ring trials ensures method robustness .

Q. What are the best practices for reporting contradictory data in publications?

Clearly state experimental variables (e.g., buffer pH, temperature) and provide raw data in supplementary files. Use statistical methods like Bland-Altman plots to assess systematic biases. Cite prior studies with divergent results and propose hypotheses (e.g., surfactant batch variability, unaccounted co-solutes) for further testing .

Q. How can computational models predict this compound’s interactions with enzymes like sarcosine oxidase?

Perform molecular docking (AutoDock Vina) with enzyme structures (PDB ID: 1EL5) to identify binding sites. Validate predictions via site-directed mutagenesis (e.g., Lys123Ala) and kinetic assays (Km and Vmax changes). MD simulations (GROMACS) over 100 ns can assess conformational stability of enzyme-detergent complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.